RuBi-Glutamate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVSHWHIPVYSZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F12N5Na2O4P3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RuBi-Glutamate: An In-depth Technical Guide to a Photoactivatable Neurotransmitter Probe
Introduction
RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-glutamate) is a caged compound that has emerged as a powerful tool for neuroscientists and researchers in drug development. This photoactivatable probe allows for the precise spatiotemporal release of the excitatory neurotransmitter glutamate upon illumination with visible or near-infrared light. Its unique photochemical properties, including a high quantum yield and two-photon uncaging capability, offer significant advantages over traditional caged compounds, enabling the precise mapping of neural circuits and the investigation of synaptic function with high resolution. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Concepts: The "Caged" Neurotransmitter
This compound operates on the principle of photolysis. The glutamate molecule is chemically "caged" by a bulky, light-sensitive ruthenium-bipyridine complex. This cage renders the glutamate biologically inactive, preventing it from binding to its receptors. The application of light at a specific wavelength provides the energy required to break the bond between the cage and glutamate, leading to the rapid release of active glutamate into the extracellular space. This process, known as "uncaging," can be precisely controlled in both space and time, allowing researchers to mimic synaptic transmission at specific locations within a neural circuit.
The photorelease reaction is a heterolytic cleavage of the ruthenium-glutamate bond, which occurs within nanoseconds of light absorption.[1] This rapid release kinetic is crucial for mimicking the fast timescale of natural synaptic events.
Mechanism of Action: Light-Induced Glutamate Release
The uncaging of this compound can be achieved through two primary mechanisms:
-
One-Photon Excitation (1PE): Absorption of a single photon of visible light, typically in the blue-green spectrum (around 473 nm), provides sufficient energy to break the cage-glutamate bond.[2] This method is effective for activating larger populations of neurons or broader dendritic regions.
-
Two-Photon Excitation (2PE): The near-simultaneous absorption of two lower-energy photons, typically in the near-infrared range (around 800 nm), can also induce uncaging.[1] Because the probability of two-photon absorption is significant only at the focal point of a high-power laser, 2PE offers superior spatial resolution, enabling the activation of individual dendritic spines or even single synapses.[2][3]
Upon release, the uncaged glutamate binds to and activates postsynaptic glutamate receptors, primarily AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. This activation leads to the influx of cations (Na+ and Ca2+) into the postsynaptic neuron, causing a depolarization known as an excitatory postsynaptic potential (EPSP). If the depolarization is strong enough, it can trigger an action potential, effectively "firing" the neuron.
Quantitative Data
The following tables summarize the key photochemical and physical properties of this compound, with comparative data for the commonly used caged glutamate, MNI-Glutamate, where available.
| Property | This compound | MNI-Glutamate | Reference |
| One-Photon Properties | |||
| Maximum Absorption (λmax) | ~450 nm | ~347 nm | |
| Extinction Coefficient (ε) at λmax | >4,000 M⁻¹cm⁻¹ at 473 nm | 4,340 M⁻¹cm⁻¹ at 347 nm | [2] |
| Quantum Yield (Φu) | ~0.13 - 0.14 | 0.085 | [1][4] |
| Two-Photon Properties | |||
| Optimal Wavelength (λ2P) | ~800 nm | ~720 nm | [3] |
| Two-Photon Uncaging Cross-Section (δu) | ~0.14 GM | ~0.06 GM | [1][4] |
| General Properties | |||
| Release Time | < 50 ns | microseconds to milliseconds | [1] |
| Water Solubility | High | Moderate |
Table 1: Photochemical and Physical Properties of this compound
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |
| Concentration | 5 - 30 µM | 300 - 800 µM | |
| Light Source | 473 nm DPSS laser | Ti:sapphire laser tuned to ~800 nm | [2][3] |
| Application | Brain slices, cell culture | Brain slices, in vivo |
Table 2: Typical Experimental Parameters for this compound Uncaging
Experimental Protocols
Synthesis of this compound
Preparation of Acute Brain Slices for Electrophysiology and Uncaging
This protocol describes the preparation of acute brain slices, a common experimental model for studying synaptic function.
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., a mouse) with an appropriate anesthetic. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a sucrose-based artificial cerebrospinal fluid - aCSF).
-
Brain Extraction: Rapidly dissect and extract the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Slicing: Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, oxygenated slicing solution.
-
Recovery: Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O₂ / 5% CO₂ at a physiological temperature (e.g., 32-34°C) for at least 30 minutes. After this initial recovery period, the slices can be maintained at room temperature.
Two-Photon Uncaging of this compound and Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for performing two-photon uncaging of this compound while recording synaptic currents from a neuron in a brain slice.
-
Slice Preparation: Prepare acute brain slices as described above.
-
Solution Preparation: Prepare the recording aCSF and the intracellular solution for the patch pipette. Add this compound to the recording aCSF to a final concentration of 300-800 µM. Protect the this compound containing solution from light to prevent premature uncaging.
-
Patch-Clamp Setup: Transfer a brain slice to the recording chamber of a microscope equipped for two-photon imaging and whole-cell patch-clamp electrophysiology. Continuously perfuse the slice with the oxygenated aCSF containing this compound.
-
Neuron Identification and Patching: Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy. Using a micromanipulator, carefully approach the neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Electrophysiological Recording: Record synaptic currents in voltage-clamp or membrane potential in current-clamp mode using an appropriate amplifier and data acquisition system.
-
Two-Photon Uncaging:
-
Tune the Ti:sapphire laser to the optimal wavelength for this compound two-photon excitation (~800 nm).[3]
-
Position the laser spot at the desired location, such as a dendritic spine or a region of the dendrite, using the microscope's scanning mirrors.
-
Deliver brief pulses of laser light (e.g., 1-5 ms) to uncage the this compound.
-
Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
-
Data Analysis: Analyze the recorded electrophysiological data to characterize the properties of the light-evoked synaptic responses. The specificity of the glutamate response can be confirmed by applying glutamate receptor antagonists such as APV and CNQX, which should block the uncaging-evoked currents.
Visualizations
Glutamate Receptor Signaling Pathway
Caption: Glutamate receptor signaling pathway activated by this compound uncaging.
Experimental Workflow for Two-Photon Uncaging of this compound
Caption: A generalized experimental workflow for two-photon uncaging of this compound.
Conclusion
This compound stands out as a versatile and efficient tool for the optical control of neuronal activity. Its favorable photochemical properties, including visible light sensitivity and a high two-photon cross-section, allow for precise and minimally invasive stimulation of neurons and their subcellular compartments. This technical guide has provided an in-depth overview of this compound, from its fundamental mechanism of action to practical experimental considerations. The ability to precisely deliver glutamate in a manner that mimics natural synaptic events will continue to be invaluable for dissecting the complexities of neural circuits and understanding the molecular basis of brain function and disease.
References
RuBi-Glutamate: A Technical Guide to a Photoswitchable Neurotransmitter
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-glutamate) is a caged compound that has emerged as a powerful tool in neuroscience and related fields. It allows for the precise spatiotemporal control of glutamate release, the primary excitatory neurotransmitter in the mammalian central nervous system, through photoactivation. This technical guide provides an in-depth overview of this compound, covering its discovery and development, core mechanisms, quantitative properties, and detailed experimental protocols for its synthesis and application.
Core Concepts and Development
Developed as an alternative to UV-light sensitive caged compounds, this compound utilizes a ruthenium-bipyridine complex as its photosensitive core.[1][2] This design offers several key advantages, including excitation by visible light, which is less phototoxic and allows for deeper tissue penetration than UV light.[2] The photorelease mechanism involves a rapid, single-step heterolytic cleavage of the ruthenium-glutamate bond upon absorption of a photon, releasing glutamate within nanoseconds.[3][4] This contrasts with the slower, multi-step uncaging process of many organic caged compounds.[3]
A significant advantage of this compound over other caged glutamates, such as MNI-glutamate, is its reduced antagonist effect on GABAergic transmission at effective concentrations.[2] This property is crucial for studying the intricate interplay between excitatory and inhibitory circuits in the brain without introducing significant pharmacological confounds.[2]
Quantitative Data
The photophysical and photochemical properties of this compound are summarized in the table below, alongside a comparison with the commonly used MNI-caged-glutamate.
| Property | This compound | MNI-caged-glutamate | Reference |
| Chemical Formula | cis---INVALID-LINK--2 | C16H19N3O9 | [2][3] |
| One-Photon Excitation Max (λmax) | ~450 nm | ~350 nm | [2][4] |
| Optimal One-Photon Uncaging Wavelength | 473 nm | Not applicable | [2] |
| Optimal Two-Photon Uncaging Wavelength | 800 nm | 720 nm | [2][3] |
| Quantum Yield (Φ) | ~0.13 at pH 7 | ~0.085 | [2] |
| Extinction Coefficient (ε) at λmax | >4,000 M⁻¹cm⁻¹ at 473 nm | ~5,000 M⁻¹cm⁻¹ at 330 nm | [2] |
| Two-Photon Uncaging Cross-Section (δu) | 0.14 GM | ~0.06 GM | [1] |
| Glutamate Release Time | < 50 ns | ~200 ns | [1][4] |
| Effect on GABAergic Transmission | Moderate reduction at 300 µM | Significant blockade at effective concentrations | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in two-photon uncaging experiments.
Experimental Protocols
Synthesis of this compound
The synthesis of the acid form of this compound, cis---INVALID-LINK--2, is performed under filtered light.[4]
Materials:
-
--INVALID-LINK--
-
L-Glutamic acid
-
AgNO3
-
Acetone
-
Water
-
KPF6
Procedure:
-
A solution of 110 mg of --INVALID-LINK-- and 23 mg of AgNO3 in 15 ml of a 2:1 acetone/water mixture is stirred for 3 hours in the dark.
-
The precipitated AgCl is filtered off.
-
To the resulting solution, 25 mg of L-Glutamic acid is added, and the pH is adjusted to 7.2.
-
The solution is then stirred at 40°C for 4 hours.
-
After cooling to room temperature, the solution is filtered, and the acetone is removed under vacuum.
-
The aqueous solution is washed with dichloromethane (3 x 10 ml).
-
The complex is precipitated by the addition of a saturated aqueous solution of KPF6 at 0°C.
-
The resulting orange solid is filtered, washed with cold water, and dried under vacuum.
Two-Photon Uncaging in Brain Slices
This protocol outlines a general procedure for two-photon uncaging of this compound to stimulate neurons in acute brain slices.
Materials and Equipment:
-
Acute brain slices (e.g., from mouse or rat hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound
-
Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire) tunable to ~800 nm
-
Electrophysiology rig for whole-cell patch-clamp recording
-
Perfusion system
Procedure:
-
Slice Preparation: Prepare acute brain slices using standard methods and allow them to recover in aCSF for at least 1 hour.
-
Solution Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution into the aCSF to a final concentration of 300 µM. Protect the this compound containing solution from light.
-
Experimental Setup: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with the this compound-containing aCSF.
-
Neuron Targeting: Identify a target neuron for stimulation using infrared differential interference contrast (IR-DIC) microscopy.
-
Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the target neuron in either current-clamp or voltage-clamp mode.
-
Two-Photon Uncaging:
-
Tune the two-photon laser to 800 nm.
-
Position the laser spot at the desired location for glutamate uncaging (e.g., on the soma or a specific dendritic spine).
-
Deliver a short laser pulse (e.g., 1-10 ms) to photorelease glutamate. The laser power will need to be adjusted to elicit a physiological response without causing photodamage.
-
-
Data Acquisition: Record the resulting excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) using the electrophysiology setup.
-
Data Analysis: Analyze the amplitude, kinetics, and frequency of the photo-evoked responses.
Conclusion
This compound represents a significant advancement in the field of chemical neuroscience, offering a versatile and powerful method for the optical control of neuronal activity. Its favorable photophysical properties, rapid release kinetics, and reduced off-target effects make it an invaluable tool for dissecting the complexities of neural circuits with high precision. This guide provides the foundational knowledge and protocols for researchers to effectively incorporate this compound into their experimental paradigms.
References
- 1. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Whitepaper on the Design, Synthesis, and Characterization of a Hypothetical Ruthenium(II) Complex: [Ru(bpy)(PMe₃)₂(Glu)]⁺
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ruthenium(II) polypyridyl complexes have garnered significant interest in medicinal chemistry and drug development due to their unique photochemical, electrochemical, and biological properties. This whitepaper presents a detailed theoretical framework for the design, synthesis, and characterization of a novel, hypothetical organometallic complex, Chloro(glutamato-κN,κO)bis(trimethylphosphine)(2,2'-bipyridine)ruthenium(II). This complex is designed to integrate the well-established photoactive properties of the ruthenium-bipyridine core, the tunable electronic influence of phosphine ligands, and the biorecognition potential of the glutamate amino acid ligand. We provide a comprehensive overview of its proposed chemical structure, predicted analytical data, detailed hypothetical experimental protocols for its synthesis and characterization, and logical workflows for its evaluation.
Core Chemical Structure and Design Rationale
The proposed complex, Chloro(glutamato-κN,κO)bis(trimethylphosphine)(2,2'-bipyridine)ruthenium(II), is a pseudo-octahedral Ru(II) coordination compound. The central ruthenium atom is in a +2 oxidation state with a d⁶ electron configuration.
-
Ruthenium (Ru) Center: The core of the complex, chosen for its versatile redox chemistry and ability to form stable, kinetically inert octahedral complexes.
-
2,2'-Bipyridine (bpy): A bidentate aromatic ligand that binds through two nitrogen atoms. The Ru-bpy moiety is known for its strong metal-to-ligand charge transfer (MLCT) absorptions and photoluminescent properties.
-
Trimethylphosphine (PMe₃): Two monodentate phosphine ligands are included. These are strong σ-donors that can influence the electronic properties of the metal center, thereby tuning the complex's redox potential and reactivity.
-
Glutamate (Glu): An amino acid that is proposed to act as a bidentate ligand, coordinating to the ruthenium center through the nitrogen of its amine group and one oxygen atom of a carboxylate group, forming a stable five-membered chelate ring.[1] The pendant carboxylic acid group offers a handle for further functionalization or can influence solubility and biological interactions.
-
Chloride (Cl⁻): A monodentate ligand that completes the coordination sphere. It can also serve as a leaving group in subsequent substitution reactions.
The resulting complex is chiral at the metal center, leading to the potential for stereoisomers (Δ and Λ enantiomers), which could have different biological activities.
Data Presentation: Predicted Analytical and Spectroscopic Data
The following tables summarize the expected quantitative data for the hypothetical complex based on values reported for structurally similar Ru(II) bipyridine-phosphine and Ru(II) bipyridine-amino acid complexes.[2][3][4][5][6]
Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹H | 9.50 - 7.50 | Multiplets | Aromatic protons of the bipyridine ligand |
| ¹H | 4.00 - 3.50 | Multiplet | α-CH proton of glutamate |
| ¹H | 2.50 - 2.00 | Multiplets | β- and γ-CH₂ protons of glutamate |
| ¹H | 1.50 - 1.30 | Virtual triplet | Methyl protons of trimethylphosphine ligands |
| ³¹P{¹H} | 45.0 - 40.0 | Singlet | Coordinated PMe₃ ligands |
| ¹³C{¹H} | 158.0 - 120.0 | Multiple signals | Aromatic carbons of bipyridine |
| ¹³C{¹H} | 180.0, 175.0 | Two signals | Carboxylate carbons of glutamate |
| ¹³C{¹H} | 58.0 | Signal | α-CH carbon of glutamate |
| ¹³C{¹H} | 35.0 - 25.0 | Two signals | β- and γ-CH₂ carbons of glutamate |
| ¹³C{¹H} | 20.0 - 15.0 | Triplet (J-coupling to P) | Methyl carbons of trimethylphosphine ligands |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation |
|---|---|
| Mass Spectrometry (ESI-MS) | Peak corresponding to [M-Cl]⁺, showing characteristic Ru isotope pattern |
| UV-Visible Absorption (in CH₃CN) | λ_max ≈ 450 nm (¹MLCT), λ_max ≈ 280-300 nm (π-π* transitions) |
| Emission Spectroscopy (in CH₃CN) | λ_em ≈ 620 nm (Excitation at MLCT band) |
| Cyclic Voltammetry (vs Fc⁺/Fc) | Ru(II)/Ru(III) oxidation potential ≈ +0.8 to +1.2 V |
| Infrared Spectroscopy (cm⁻¹) | ν(C=O) ≈ 1710 (free COOH), ν(C=O) ≈ 1650 (coordinated COO⁻) |
Experimental Protocols
The following sections detail the proposed methodologies for the synthesis and characterization of the target complex.
Synthesis of the Precursor Complex: [Ru(bpy)(PMe₃)₂Cl₂]
This protocol is adapted from established procedures for creating mixed-ligand ruthenium complexes.[2][3][7]
-
Materials: Ruthenium(III) chloride hydrate (RuCl₃·3H₂O), 2,2'-bipyridine (bpy), trimethylphosphine (PMe₃), ethanol, dichloromethane.
-
Procedure:
-
A solution of RuCl₃·3H₂O (1 equivalent) and 2,2'-bipyridine (1.1 equivalents) in ethanol (50 mL) is refluxed under an argon atmosphere for 4 hours.
-
The mixture is cooled to room temperature, and trimethylphosphine (2.5 equivalents) is added dropwise via syringe.
-
The reaction mixture is stirred at room temperature for 12 hours, during which a color change and precipitation are observed.
-
The resulting solid is collected by vacuum filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure precursor complex.
-
Synthesis of the Final Complex: [Ru(bpy)(PMe₃)₂(Glu)]Cl
-
Materials: [Ru(bpy)(PMe₃)₂Cl₂] precursor, L-Glutamic acid, sodium methoxide, methanol, dichloromethane.
-
Procedure:
-
L-Glutamic acid (1.2 equivalents) is dissolved in methanol and deprotonated by the addition of sodium methoxide (1.2 equivalents).
-
The precursor complex [Ru(bpy)(PMe₃)₂Cl₂] (1 equivalent) is dissolved in a 1:1 mixture of dichloromethane and methanol.
-
The solution of deprotonated glutamic acid is added dropwise to the precursor solution under an argon atmosphere.
-
The reaction mixture is stirred at 40°C for 24 hours.
-
The solvent is removed under reduced pressure. The resulting solid is redissolved in a minimum amount of dichloromethane and filtered to remove any insoluble salts.
-
The final product is precipitated by the slow addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Characterization Methods
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or methanol (CD₃OD) as the solvent.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) is performed to confirm the molecular weight and isotopic distribution of the complex.
-
UV-Visible Spectroscopy: Absorption spectra are recorded in acetonitrile solution using a dual-beam spectrophotometer over a range of 200-800 nm.
-
Cyclic Voltammetry: Electrochemical measurements are conducted in an argon-purged acetonitrile solution containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte, using a standard three-electrode setup (glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
Mandatory Visualizations
Logical Relationship Diagram
Caption: Design rationale illustrating the contribution of each ligand to the final complex's properties.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and characterization of the target complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Structural Evaluation of Organo-Ruthenium Complexes with β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. scite.ai [scite.ai]
Principles of two-photon excitation of RuBi-Glutamate
An In-depth Technical Guide on the Core Principles of Two-Photon Excitation of RuBi-Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are indispensable tools in neuroscience, enabling the precise spatiotemporal control of biologically active molecules with light.[1][2] These photoactivatable probes remain inert until a pulse of light cleaves a "caging" group, releasing the active molecule.[2][3] When combined with two-photon excitation microscopy, this technique offers unparalleled precision, allowing for the stimulation of subcellular structures like individual dendritic spines.[4][5][6] Two-photon excitation uses near-infrared (NIR) lasers, which provide deeper tissue penetration, reduced light scatter, and lower phototoxicity compared to traditional one-photon (UV light) uncaging.[4][5][7]
This guide focuses on this compound (Ruthenium-bipyridine-trimethylphosphine-Glutamate), a novel caged compound that has gained traction for its advantageous properties.[8][9][10] Unlike many conventional caged glutamates that require UV excitation, this compound can be activated by visible light or, more effectively for high-resolution studies, by two-photon excitation in the NIR spectrum.[8][11] This document provides a comprehensive overview of the principles, protocols, and applications of two-photon excitation of this compound.
Core Principles of this compound and Two-Photon Excitation
This compound is a coordination complex centered on a ruthenium atom, which acts as the photolabile caging group for the neurotransmitter glutamate.[8][12] The key advantage of this ruthenium-based photochemistry is its ability to be excited by lower-energy photons.
Mechanism of Two-Photon Excitation and Uncaging:
The fundamental principle of two-photon excitation is the near-simultaneous absorption of two long-wavelength (typically NIR) photons by a chromophore.[4][13] The combined energy of these two photons is sufficient to raise the molecule to the same excited state that would be achieved by absorbing a single, higher-energy (e.g., UV or blue) photon. This nonlinear process confines the excitation to a tiny focal volume (less than 1 femtoliter), providing exceptional three-dimensional spatial resolution.[4][13][14]
Upon absorption of two NIR photons (or one visible light photon), the this compound complex enters an excited state that rapidly evolves into a dissociative state.[8][12] This leads to the clean and fast heterolytic cleavage of the bond holding the glutamate molecule, releasing it within nanoseconds.[15][16] The freed glutamate can then bind to its receptors on a neuron, eliciting a physiological response.[8][12]
Quantitative Data and Comparative Analysis
One of the primary advantages of this compound is its high quantum efficiency and significant two-photon absorption cross-section, which allow it to be used at lower concentrations than other popular caged compounds like MNI-glutamate.[8][9] This minimizes off-target effects, such as the blockade of GABAergic transmission, a known issue with MNI-glutamate at concentrations required for effective two-photon uncaging.[8][17]
Table 1: Photochemical Properties of Caged Glutamate Compounds
| Property | This compound | MNI-Glutamate | CDNI-Glu |
| One-Photon Max Absorption (λmax) | ~450-473 nm[8][18] | ~336 nm[19][20] | ~330 nm[20] |
| Optimal 2P Excitation Wavelength | ~800 nm[8] | ~720-730 nm[19][21] | ~720 nm[22] |
| Quantum Yield (Φ or QY) | ~0.13[8][16] | 0.065 - 0.085[19][23] | ~0.5 - 0.6[19] |
| Two-Photon Cross Section (δu) | ~0.14 GM[16] | ~0.06 GM[18][19] | Not Reported |
| Release Speed | < 50 ns[15] | Fast (Implied by rapid currents)[19] | Fast (Implied by rapid currents) |
| GABA-A Receptor Blockade | Significant but less than MNI-Glu[8] | High, significant blockade[8][17] | Not Reported |
GM (Goppert-Mayer units) is the unit for two-photon absorption cross-section.
Table 2: Experimental Parameters for Two-Photon Uncaging
| Parameter | This compound | MNI-Glutamate |
| Typical Concentration (Brain Slices) | 300 µM[8][12] | 2.5 mM - 12 mM[8][18] |
| Laser Power at Sample | 150 - 400 mW[8] | Varies with concentration and depth |
| Pulse/Exposure Duration | 4 - 70 ms[8] | Varies (e.g., 50 ms flashes)[19] |
| Resulting Depolarization Amplitude | 1 - 20 mV[8] | ~0.65 mV (single spine)[24] |
Experimental Protocols
This section outlines a generalized protocol for performing two-photon uncaging of this compound in acute brain slices, combined with whole-cell electrophysiology.
Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF): Prepare standard aCSF, saturate with 95% O2 / 5% CO2.
-
This compound Stock Solution: this compound is water-soluble.[11][15] Prepare a concentrated stock solution (e.g., 20 mM) in water or aCSF. Store frozen at -20°C.
-
Bath Solution: On the day of the experiment, dilute the this compound stock solution into the aCSF to a final working concentration of 300 µM.[8] Protect this solution from light to prevent premature uncaging.[20]
-
Internal Pipette Solution: Use a standard potassium-based or cesium-based internal solution for whole-cell recordings. Include a fluorescent dye like Alexa 594 (100 µM) to visualize cell morphology.[8][25]
Brain Slice Preparation and Electrophysiology
-
Prepare acute brain slices (e.g., from mouse neocortex or hippocampus) using standard vibratome sectioning techniques.
-
Transfer slices to a recording chamber on the microscope stage and continuously perfuse with the this compound-containing aCSF.
-
Establish whole-cell patch-clamp recordings from target neurons (e.g., layer 2/3 or layer 5 pyramidal cells).[8][25]
Two-Photon Microscopy and Uncaging
-
Microscope Setup: Use a two-photon laser-scanning microscope equipped with a pulsed Ti:Sapphire laser.[4][21]
-
Wavelength Selection: Tune the laser to the optimal wavelength for this compound uncaging, approximately 800 nm.[8]
-
Targeting: Use the fluorescent dye in the patch pipette to visualize the neuron's soma and dendritic arbor. Select specific locations for uncaging, such as the soma or an individual dendritic spine.[8][9]
-
Uncaging Parameters:
-
Laser Power: Adjust the laser power at the sample to between 150-400 mW.[8] The required power will depend on the depth of the target and the desired response.
-
Pulse Duration: Apply laser pulses for a duration of 4 ms to 70 ms to evoke responses ranging from subthreshold depolarizations to action potentials.[8]
-
Spatial Multiplexing (Optional): To reliably fire a neuron, the laser beam can be multiplexed using a diffractive optical element (DOE) to create multiple simultaneous uncaging spots around the soma.[8][12]
-
Data Acquisition and Analysis
-
Simultaneously record the neuron's membrane potential or current using the patch-clamp amplifier.
-
Monitor the effect of uncaging, such as excitatory postsynaptic potentials (EPSPs), excitatory postsynaptic currents (EPSCs), or action potentials.[8]
-
To confirm the response is mediated by glutamate receptors, bath-apply antagonists like APV and CNQX, which should block the uncaging-evoked response.[8][12]
Signaling Pathway Activation
The release of glutamate from this compound initiates a canonical excitatory signaling cascade. The uncaged glutamate diffuses across a small volume and binds to postsynaptic ionotropic glutamate receptors (iGluRs), primarily AMPA and NMDA receptors.
Conclusion
This compound stands out as a powerful tool for the optical control of neuronal activity. Its compatibility with visible light and, more importantly, two-photon excitation, provides neuroscientists with a method to stimulate neurons with single-cell and even single-spine precision.[8][9][10] Key advantages include its high quantum efficiency, fast release kinetics, and reduced antagonism of inhibitory circuits compared to older compounds.[8][11] By following detailed experimental protocols, researchers can leverage two-photon uncaging of this compound to dissect the complexities of synaptic integration, plasticity, and neural circuit function with remarkable accuracy.
References
- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-photon excitation microscopy and its applications in neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Advances in two-photon imaging for monitoring neural activity in behaving mice [frontiersin.org]
- 8. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 10. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Two-photon Microscopy: A powerful tool to observe neuronal activity | Okinawa Institute of Science and Technology OIST [oist.jp]
- 14. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 24. frontiersin.org [frontiersin.org]
- 25. researchgate.net [researchgate.net]
RuBi-Glutamate: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of RuBi-Glutamate, a ruthenium-based caged compound for the rapid, light-mediated release of the neurotransmitter glutamate. This document details its absorption and emission characteristics, uncaging efficiency, and the experimental protocols required for its characterization and application in neuroscience and drug development.
Photophysical Properties of this compound
This compound is designed for one- and two-photon excitation, offering significant advantages over traditional UV-light sensitive caged compounds, including deeper tissue penetration and reduced phototoxicity.[1][2] Its key photophysical parameters are summarized below.
One-Photon Absorption and Uncaging
| Parameter | Value | Wavelength (nm) | Reference |
| Absorption Maximum (λmax) | ~450 - 473 | 473 | [1] |
| Molar Extinction Coefficient (ε) | >4,000 M⁻¹cm⁻¹ | 473 | [1] |
| Quantum Yield of Uncaging (Φu) | ~0.13 | 473 | [1] |
Two-Photon Absorption and Uncaging
| Parameter | Value | Wavelength (nm) | Reference |
| Optimal Excitation Wavelength | ~800 | 800 | [1] |
| Two-Photon Uncaging Cross-Section (δu) | 0.11 GM | 770 | [3] |
| Two-Photon Uncaging Cross-Section (δu) | 0.29 GM | 860 | [3] |
Experimental Protocols
Measurement of the Absorption Spectrum
Objective: To determine the one-photon absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer. Due to its light sensitivity, this should be done in a darkened room or with the vial wrapped in aluminum foil.[4]
-
Working Solution: Dilute the stock solution with the same buffer to a concentration that results in an absorbance value between 0.1 and 1.0 at the expected λmax to ensure linearity according to the Beer-Lambert law. A typical concentration for initial measurements would be in the low micromolar range.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the this compound. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 300-600 nm). This will be subtracted from the sample measurement.
-
Sample Measurement: Empty the blank cuvette, rinse it with the this compound working solution, and then fill it with the working solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: The resulting spectrum will show the absorbance of this compound as a function of wavelength. Identify the wavelength at which the highest absorbance is recorded; this is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of the Uncaging Quantum Yield (Φu)
Objective: To quantify the efficiency of glutamate photorelease from this compound upon one-photon absorption. This protocol is a generalized approach and can be adapted based on available equipment.
Materials:
-
This compound solution of known concentration and absorbance at the excitation wavelength.
-
A calibrated light source (e.g., a laser or a filtered lamp) with a known photon flux at the excitation wavelength (e.g., 473 nm).
-
A method for quantifying the released glutamate, such as High-Performance Liquid Chromatography (HPLC) or an enzymatic assay.
-
Actinometer solution (a chemical system with a well-known quantum yield, e.g., potassium ferrioxalate) for light source calibration.
-
Reaction vessel or cuvette.
Procedure:
-
Light Source Calibration (Actinometry):
-
Irradiate the actinometer solution with the light source under the same conditions that will be used for the this compound sample.
-
Measure the photochemical reaction of the actinometer (e.g., spectrophotometrically) to determine the photon flux of the light source.
-
-
Sample Irradiation:
-
Place the this compound solution in the reaction vessel and irradiate it with the calibrated light source for a defined period.
-
Ensure that the solution is well-mixed during irradiation if necessary.
-
To avoid significant depletion of the caged compound, it is advisable to keep the photoconversion below 10-20%.
-
-
Quantification of Photoproduct:
-
After irradiation, quantify the amount of released glutamate using a sensitive and calibrated analytical method like HPLC.
-
-
Calculation of Quantum Yield:
-
The uncaging quantum yield (Φu) is calculated as the number of glutamate molecules released divided by the number of photons absorbed by the this compound solution.
-
The number of absorbed photons can be calculated from the incident photon flux (determined by actinometry) and the absorbance of the this compound solution at the excitation wavelength.
-
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
Upon photorelease, glutamate binds to and activates postsynaptic glutamate receptors, initiating downstream signaling cascades. The primary ionotropic receptors are AMPA and NMDA receptors, which are ligand-gated ion channels. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity.
Caption: Glutamate signaling pathway activated by photoreleased glutamate.
Experimental Workflow for this compound Uncaging in a Neuroscience Context
The following diagram illustrates a typical workflow for using this compound to optically stimulate neurons in a brain slice preparation.
References
A Technical Guide to the Quantum Efficiency of RuBi-Glutamate Photorelease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photochemical properties of RuBi-Glutamate, a ruthenium-based caged compound designed for the precise spatiotemporal release of glutamate. We focus on its quantum efficiency, a critical parameter for applications in neuroscience and pharmacology, and provide detailed experimental protocols and comparative data to facilitate its integration into research workflows.
Introduction to this compound
This compound ([Ru(bpy)₂(PMe₃)(Glu)]) is a novel caged glutamate compound that utilizes ruthenium photochemistry for the rapid, light-induced release of the excitatory neurotransmitter glutamate.[1] Unlike traditional caged compounds that often require UV light for activation, this compound can be excited by visible wavelengths for one-photon (1P) uncaging and near-infrared (NIR) light for two-photon (2P) excitation.[2][3] This feature is highly advantageous for biological applications, as it minimizes phototoxicity and allows for deeper tissue penetration.[1] Key attributes of this compound include its high quantum efficiency, rapid photorelease kinetics, and reduced off-target effects compared to other commonly used caged glutamates like MNI-Glutamate.[2][4] These properties make it a powerful tool for the photoactivation of neurons and dendritic spines with single-cell or even single-spine precision.[2]
Core Photochemical Properties
The efficacy of a caged compound is determined by several key photochemical parameters. This compound exhibits a favorable combination of a high absorption cross-section in the visible spectrum and a high quantum yield of uncaging.[2]
The process begins with the absorption of a photon (hν), which promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state.[1] This state rapidly evolves into a dissociative state, leading to the heterolytic cleavage of the ruthenium-glutamate bond.[2] This single photochemical step is exceptionally fast, releasing glutamate in under 50 nanoseconds.[1][4]
Quantitative Photochemical Data
The performance of this compound is quantitatively defined by its quantum yield, extinction coefficient, and two-photon uncaging cross-section. The following tables summarize these key metrics and provide a comparison with other widely used caged glutamate compounds.
Table 1: One-Photon (1P) Properties of Caged Glutamates
| Compound | Max Absorption (λ_max) | Extinction Coefficient (ε) at λ_max | Quantum Yield (QY) |
| This compound | ~450 nm | >4,000 M⁻¹cm⁻¹ (at 473 nm)[2] | ~0.13 - 0.14[2][5] |
| MNI-Glutamate | ~336 nm | 4,500 M⁻¹cm⁻¹[6] | 0.065 - 0.085[7] |
| MDNI-Glutamate | ~330 nm | 6,400 M⁻¹cm⁻¹[7] | ~0.5[7][8] |
Table 2: Two-Photon (2P) Properties of Caged Glutamates
| Compound | Optimal 2P Wavelength | Two-Photon Uncaging Cross-Section (δ_u) |
| This compound | 800 nm[2] | ~0.14 GM[1] |
| MNI-Glutamate | ~720-730 nm[7] | 0.06 GM[1][7] |
| MDNI-Glutamate | ~720 nm | ~0.06 GM[7] |
| Bhc-Glutamate | Not Reported | 50 GM (but slow release)[6][7] |
| DEAC450-Glutamate | 900 nm | 0.5 GM[7][9] |
Note: GM = Göppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the protocols for measuring the quantum yield of this compound and its application in two-photon uncaging experiments.
The determination of the photorelease quantum yield (QY) involves quantifying the number of glutamate molecules released per photon absorbed.
Methodology:
-
Preparation: Prepare solutions of this compound and a chemical actinometer (e.g., [Ru(bpy)₂(py)₂]²⁺) with known quantum yield in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[1][5]
-
Irradiation: Irradiate both the sample and the actinometer solution under identical conditions using a collimated, monochromatic light source, such as a high-power LED centered at 450 nm.[1]
-
Analysis: Monitor the photoreaction by measuring the change in the UV-Vis absorption spectrum over time. The formation of the photoproduct (free glutamate and the ruthenium aquo-complex) is quantified.
-
Calculation: The photon flux is determined from the photochemical reaction of the actinometer. The quantum yield of this compound is then calculated by comparing the number of moles of photoproduct formed to the number of photons absorbed by the sample.
This protocol describes the use of this compound to activate individual neurons or dendritic spines in acute brain slices.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from mouse neocortex) according to standard protocols.[5]
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from visually identified neurons (e.g., Layer 2/3 pyramidal cells).[5] The internal solution may contain a fluorescent dye (e.g., Alexa 594) for visualization.[10]
-
Compound Application: Perfuse the brain slice with artificial cerebrospinal fluid (ACSF) containing this compound at a working concentration of approximately 300 µM for two-photon experiments.[2][5]
-
Two-Photon Stimulation: Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to the optimal wavelength (e.g., 800 nm).[2] Focus the laser beam to a diffraction-limited spot on the target structure (e.g., a dendritic spine or soma).
-
Uncaging and Recording: Deliver brief laser pulses (e.g., 70 ms duration, 150-400 mW power at the sample) to photorelease glutamate.[2] Record the resulting excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs) via the patch pipette.
-
Pharmacological Validation: To confirm that the recorded responses are mediated by glutamate receptors, bath apply antagonists such as APV and CNQX, which should block the uncaging-evoked response.[2][11]
Advantages in Drug Development and Neuroscience Research
The superior photochemical properties of this compound translate into significant practical advantages:
-
Reduced Phototoxicity: The use of visible and NIR light instead of UV light minimizes damage to living tissue, enabling long-term experiments.[1]
-
Lower Working Concentrations: Due to its high quantum efficiency, this compound can be used at lower concentrations (e.g., 300 µM) than MNI-glutamate (which often requires 2.5 mM or higher for effective 2P uncaging).[2]
-
Minimized Off-Target Effects: The lower required concentration significantly reduces the non-specific blockade of GABAergic transmission, a known issue with MNI-glutamate at high concentrations.[2]
-
High Spatiotemporal Resolution: The rapid release kinetics (<50 ns) and the precision of two-photon excitation allow for the stimulation of neuronal activity that closely mimics natural synaptic transmission.[1][4]
Conclusion
This compound represents a significant advancement in the field of caged compounds. Its high quantum yield, rapid photorelease, and excitation by biologically benign wavelengths of light make it an exceptional tool for neuroscientists and pharmacologists. The data and protocols presented in this guide demonstrate its utility for precisely controlling neuronal activity, offering a reliable and efficient method for investigating neural circuits and screening compounds that modulate glutamatergic signaling.
References
- 1. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 9. higleylab.org [higleylab.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unlocking Neural Circuits: A Technical Guide to RuBi-Glutamate for Advanced Neuroscience Research
For Immediate Release
A comprehensive overview of Ruthenium-bipyridine-trimethylphosphine-Glutamate (RuBi-Glutamate), a powerful tool for the precise spatiotemporal control of neuronal activity. This guide details its advantages over traditional caged compounds, provides in-depth experimental protocols, and presents key data for researchers, scientists, and drug development professionals.
In the intricate landscape of neuroscience, the ability to selectively activate specific neurons or even individual dendritic spines is paramount to understanding neural circuitry and its role in behavior and disease. This compound has emerged as a superior photosensitive "caged" glutamate compound, offering significant advantages for researchers employing one-photon and two-photon uncaging techniques. This technical guide explores the core benefits of this compound, offering a detailed examination of its properties, experimental applications, and a comparative analysis with other commonly used compounds.
Core Advantages of this compound
This compound, a novel compound based on ruthenium photochemistry, allows for the precise release of glutamate upon light stimulation.[1][2][3] Its unique properties address several limitations of previous caged compounds, making it an invaluable tool for modern neuroscience research.
Key benefits include:
-
Visible Light Excitation: Unlike many caged compounds that require UV light for activation, this compound can be excited by visible wavelengths, reducing the potential for photodamage to living tissue.[2][3]
-
Two-Photon Compatibility: It exhibits a high two-photon absorption cross-section, enabling highly localized glutamate release deep within scattering brain tissue with single-spine precision.[1][2][3]
-
High Quantum Efficiency: this compound boasts a high quantum efficiency, meaning that a large fraction of the absorbed photons leads to the release of glutamate.[1][2] This allows for the use of lower concentrations and laser powers, further minimizing phototoxicity.
-
Reduced GABAergic Blockade: A significant advantage of this compound is its comparatively lower antagonism of GABAergic transmission compared to widely used compounds like MNI-glutamate.[1][2] This is crucial for studies investigating the interplay of excitatory and inhibitory circuits.
Quantitative Comparison of Caged Compounds
The selection of a caged glutamate compound is critical for the success of an experiment. The following table summarizes key quantitative data comparing this compound with MNI-Glutamate, another commonly used caged compound.
| Parameter | This compound | MNI-Glutamate | Source |
| Effective Two-Photon Uncaging Concentration | 300 µM | 2.5 mM | [1][2] |
| Inhibition of Evoked GABAergic IPSCs (at 300 µM) | ~50% | ~83% | [1][2] |
| Inhibition of Evoked GABAergic IPSCs (at effective concentration) | ~50% (at 300 µM) | ~97% (at 2.5 mM) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the application of this compound in neuroscience experiments, based on established research.
Protocol 1: Two-Photon Glutamate Uncaging in Brain Slices
Objective: To photostimulate individual neurons or dendritic spines in acute brain slices.
Materials:
-
Acute brain slices (e.g., from mouse neocortex)
-
Artificial cerebrospinal fluid (ACSF)
-
This compound
-
Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:sapphire)
-
Whole-cell patch-clamp electrophysiology setup
-
Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)
Methodology:
-
Prepare acute brain slices and allow them to recover in ACSF.
-
Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with ACSF.
-
Bath-apply this compound to the ACSF at a final concentration of 300 µM.[1][2][3]
-
Establish a whole-cell patch-clamp recording from a target neuron, including a fluorescent dye in the internal solution to visualize the cell's morphology.
-
Tune the two-photon laser to an appropriate wavelength for this compound excitation (e.g., 800 nm).[3]
-
Focus the laser beam to a small spot on the soma or a specific dendritic spine of the recorded neuron.
-
Deliver short laser pulses (e.g., 1-4 ms) to uncage glutamate and elicit postsynaptic potentials or action potentials.[2]
-
Record the resulting electrical activity using the patch-clamp amplifier.
Protocol 2: In Vivo Two-Photon Glutamate Uncaging
Objective: To stimulate single dendritic spines in the neocortex of a living animal.
Methodology:
-
Prepare the animal for in vivo imaging and electrophysiology, including craniotomy and durotomy over the brain region of interest.
-
Apply a solution containing a high concentration of a caged glutamate compound (e.g., 20 mM MNI-glutamate, as this compound protocols in vivo are less established but would follow similar principles) and a fluorescent dye to the cortical surface.[4]
-
Allow the compound to diffuse into the brain tissue.
-
Perform in vivo whole-cell recordings from neurons in the superficial layers of the cortex.[4]
-
Use a two-photon microscope to locate and target individual dendritic spines.
-
Deliver precise laser pulses to uncage glutamate at the targeted spine and record the evoked excitatory postsynaptic currents (2pEPSCs).[4]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in this compound research, the following diagrams illustrate key pathways and experimental flows.
Caption: Photorelease of glutamate from this compound and subsequent neuronal activation.
Caption: A typical experimental workflow for two-photon uncaging of this compound.
Caption: Glutamatergic signaling cascade initiated by this compound uncaging.
Conclusion
This compound represents a significant advancement in the field of neuroscience, providing a tool for the precise and minimally invasive control of neuronal activity. Its favorable photophysical properties and reduced impact on inhibitory neurotransmission make it an ideal choice for a wide range of applications, from mapping synaptic circuits to investigating the mechanisms of synaptic plasticity. This guide provides a foundational understanding of this compound's advantages and a practical framework for its implementation in the laboratory. As research continues to push the boundaries of our understanding of the brain, tools like this compound will be instrumental in illuminating the complexities of neural function.
References
- 1. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Neuronal Circuits with Unprecedented Precision: A Technical Guide to RuBi-Glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of neuronal circuits forms the basis of all brain function. To decipher this complexity, neuroscientists require tools that can manipulate neural activity with high spatial and temporal precision. RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged-glutamate) has emerged as a powerful asset for photostimulation, enabling the targeted release of the excitatory neurotransmitter glutamate to activate individual neurons or even single dendritic spines.[1][2][3][4] This guide provides an in-depth overview of this compound, its mechanism of action, key quantitative properties, detailed experimental protocols, and its application in mapping neuronal circuits, offering a technical resource for researchers in neuroscience and drug development.
Introduction to Caged Compounds and this compound
Caged compounds are biologically active molecules rendered temporarily inert by a photolabile protecting group, or "cage".[5] High-intensity light of a specific wavelength cleaves this cage, releasing the active molecule in a spatially and temporally controlled manner. In neuroscience, caged glutamate is used to mimic synaptic transmission and map the connections between neurons.[6]
This compound is a novel caged compound based on ruthenium photochemistry.[1][2] Unlike traditional caged compounds like MNI-glutamate which require UV light for activation, this compound can be uncaged using visible (one-photon excitation) or near-infrared (two-photon excitation) light.[1][2][4] This property presents significant advantages, including deeper tissue penetration and reduced phototoxicity, making it an ideal tool for studying neuronal circuits in living brain slices.[2][3] Its high quantum efficiency allows for its use at low concentrations, minimizing off-target effects such as the blockade of GABAergic transmission, a common issue with other caged glutamates.[1][2][3][4]
Mechanism of Action: One- and Two-Photon Uncaging
The core of this compound's function lies in its ruthenium-based cage. Upon absorption of sufficient light energy, the bond holding the glutamate molecule is cleaved, a process known as photolysis. This photorelease is clean and rapid, occurring within nanoseconds.[2][3]
One-Photon Excitation
A single photon of visible light (e.g., 473 nm) carries enough energy to break the bond and release glutamate.[1][2] This method is effective for activating larger groups of neurons.
Two-Photon Excitation
Two-photon (2P) excitation uses a pulsed near-infrared laser (e.g., 800 nm).[1][7] Two photons must arrive nearly simultaneously at the fluorophore to be absorbed, and their combined energy equals that of a single higher-energy (e.g., UV range) photon.[8] The probability of this simultaneous absorption is non-linear and is highest at the focal point of the laser, where photon density is maximal.[9][10] This inherent property provides three-dimensional spatial confinement, allowing for the activation of single neurons or even subcellular compartments like individual dendritic spines with micrometer precision.[1][2][3]
Quantitative Data and Comparison
The efficacy of a caged compound is determined by several key photophysical and pharmacological parameters. This compound exhibits favorable properties compared to other commonly used caged glutamates, such as MNI-glutamate.
| Parameter | This compound | MNI-Glutamate | Bhc-Glutamate |
| Excitation Type | 1-Photon & 2-Photon | 1-Photon & 2-Photon | 2-Photon Optimized |
| 1P λmax | ~473 nm[1][2] | ~350 nm | N/A |
| 2P Optimal λ | 800 nm[1][7] | 720-730 nm[5] | ~750 nm |
| Quantum Yield (Φ) | ~0.13[1][2] | 0.065 - 0.085[5] | 0.019[5][11] |
| Extinction Coeff. (ε) | >4,000 M⁻¹cm⁻¹ at 473 nm[1][2] | Not Reported | Not Reported |
| 2P Cross-Section (δu) | Not Reported | 0.06 GM at 730 nm[5] | 0.50 GM[5][11] |
| Working [C] (1P) | 5 - 30 µM[1][7] | Higher concentrations needed | N/A |
| Working [C] (2P) | 300 µM[1][2][7] | 2.5 mM[2] | Not Reported |
| Effect on GABA IPSCs | ~50% block at 300 µM[2] | ~97% block at 2.5 mM[2] | Not Reported |
| Release Speed | < 50 ns[3] | Fast | Fast |
Experimental Protocols
Here we outline a generalized protocol for using this compound for two-photon neuronal circuit mapping in acute brain slices.
Slice Preparation
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold slicing solution using a vibratome.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature before use.
This compound Loading and Electrophysiology
-
Transfer a recovered slice to the recording chamber of a two-photon microscope.
-
Continuously perfuse the slice with oxygenated ACSF.
-
Bath-apply this compound to the ACSF at a final concentration of 300 µM for two-photon experiments.[1][2][7] Crucially, protect the preparation from ambient light to prevent premature uncaging. [5][12]
-
Obtain a whole-cell patch-clamp recording from a target neuron. The internal solution may contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.
-
To map excitatory inputs, hold the neuron in voltage-clamp at the reversal potential for inhibition (approx. -70 mV). To map inhibitory inputs, hold at the reversal potential for excitation (approx. 0 mV).
Two-Photon Uncaging and Data Acquisition
-
Tune the Ti:Sapphire laser to the optimal wavelength for this compound, approximately 800 nm.[1][7]
-
Define a grid of stimulation points around the patched neuron.
-
Deliver short laser pulses (e.g., 1-10 ms) at each point in the grid to uncage this compound.[3]
-
Record the postsynaptic currents (PSCs) evoked in the patched neuron following photostimulation at each point.
-
The presence of a time-locked PSC indicates a functional synaptic connection between a neuron at the stimulation site and the recorded neuron.
-
To confirm the responses are mediated by glutamate, the glutamate receptor antagonists APV (for NMDA receptors) and CNQX (for AMPA receptors) can be bath-applied, which should block the evoked currents.[2][7][13]
Glutamate Receptor Signaling Pathway
The glutamate released from this compound activates postsynaptic glutamate receptors, initiating a signaling cascade. Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs).[14][15][16]
-
Ionotropic Receptors (iGluRs): These are ligand-gated ion channels. The primary subtypes are AMPA, NMDA, and Kainate receptors.[16][17] Upon glutamate binding, they open to allow cation influx (primarily Na⁺ and Ca²⁺), leading to rapid membrane depolarization, which is the basis of fast excitatory synaptic transmission.[17][18]
-
Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems.[14][15][16] For example, Group I mGluRs activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium stores.[15]
Conclusion and Future Directions
This compound provides a superior method for the optical control of neuronal activity. Its excitation by visible and near-infrared light, combined with high quantum yield and reduced antagonism of inhibitory circuits, makes it an invaluable tool for precisely mapping functional neuronal connectivity.[1][2][3][4] For drug development professionals, this technology offers a platform to probe the effects of novel compounds on specific synaptic connections within a complex circuit, providing a deeper understanding of drug mechanisms of action. Future advancements may focus on developing spectrally distinct caged compounds to allow for simultaneous, independent control of multiple neurotransmitter systems, further enhancing our ability to dissect the complexities of the brain.
References
- 1. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiphoton Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ijbs.com [ijbs.com]
Methodological & Application
Application Notes and Protocols for RuBi-Glutamate Two-Photon Uncaging in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of RuBi-Glutamate in two-photon (2P) uncaging experiments on brain slices. This compound is a caged glutamate compound that offers significant advantages for the precise spatiotemporal release of glutamate, enabling the study of synaptic function, dendritic integration, and neural circuit mapping with high fidelity.
Introduction to this compound
This compound (Ruthenium-bipyridine-trimethylphosphine-Glutamate) is a photolabile compound that releases glutamate upon excitation by visible or two-photon light sources.[1][2] It possesses a high quantum efficiency, allowing for effective uncaging at lower concentrations compared to other commonly used caged compounds like MNI-glutamate.[1][2][3] A key advantage of this compound is its reduced antagonism of GABAergic transmission, a common issue with other caged glutamates that can complicate the interpretation of experimental results.[1][2][3] Two-photon excitation of this compound provides excellent spatial resolution, enabling the activation of individual dendritic spines with physiological kinetics.[1][2][3][4]
Key Experimental Parameters
Successful two-photon uncaging experiments with this compound depend on the precise control of several key parameters. The following table summarizes typical experimental values derived from published studies.
| Parameter | Value | Notes | Source |
| This compound Concentration | 300 µM | Sufficient for generating reliable functional responses with two-photon excitation. | [1] |
| Two-Photon Excitation Wavelength | 800 nm | Optimal wavelength for two-photon uncaging of this compound. | [1][5] |
| Laser Power | 150–400 mW (on sample) | Power should be calibrated to elicit physiological responses without causing photodamage. | [1] |
| Laser Pulse Duration | ~70 ms | Can be adjusted to control the amount of glutamate released. | [1] |
| Spatial Resolution (Lateral, XY) | ~0.8 µm | High spatial resolution allows for the targeting of individual dendritic spines. | [1] |
| Spatial Resolution (Axial, Z) | ~1.9 µm | [6] |
Signaling Pathway and Experimental Workflow
Glutamate Receptor Activation Pathway
Two-photon uncaging of this compound releases glutamate, which then binds to and activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors. This leads to membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP).
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of RuBi-Glutamate for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RuBi-Glutamate, a ruthenium-based caged glutamate compound, in in vitro studies. This compound offers significant advantages for researchers studying glutamatergic signaling due to its high quantum efficiency and activation by visible light, which minimizes phototoxicity and allows for deeper tissue penetration compared to UV-sensitive caged compounds.[1][2][3]
Introduction
This compound is a photolabile molecule that, upon illumination with visible light (one-photon excitation) or near-infrared light (two-photon excitation), rapidly releases glutamate.[4][5] This property allows for precise spatial and temporal control over the activation of glutamate receptors on neurons and other cells in vitro.[5][6] Its ability to be used at lower concentrations compared to other caged compounds like MNI-glutamate helps to mitigate off-target effects, such as the blockade of GABAergic transmission.[1][5]
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is dependent on the experimental paradigm, specifically whether one-photon or two-photon excitation is employed. The following tables summarize the recommended concentrations based on published in vitro studies.
Table 1: Recommended Concentrations for this compound in In Vitro Studies
| Application | Recommended Concentration Range | Notes | Source |
| Two-Photon Uncaging | 300 µM - 800 µM | 300 µM is sufficient for reliable functional responses in neocortical pyramidal neurons.[1][4] 800 µM has also been used for calcium imaging and uncaging experiments.[7] | [1][4][7] |
| One-Photon Uncaging | 5 µM - 30 µM | Reliable responses can be generated at 30 µM.[1] Concentrations as low as ~5 µM have also been shown to be effective.[1] | [1] |
Table 2: Pharmacological Effects and Controls
| Parameter | Concentration | Observation | Control Measures | Source |
| GABAergic Transmission | 300 µM | Significant reduction (around 50%) of evoked GABAergic IPSCs.[1] Minimal effect on spontaneous excitatory PSCs at -65 mV.[1][4] | Use the lowest effective concentration. Consider co-application of GABA receptor agonists if preserving inhibitory tone is critical. Compare with MNI-glutamate which shows a more pronounced blockade.[1] | [1][4] |
| Glutamate Receptor Specificity | 300 µM | Uncaging-evoked depolarizations are blocked by glutamate receptor antagonists. | Co-application of APV (NMDA receptor antagonist) and CNQX (AMPA/kainate receptor antagonist) to confirm the response is mediated by glutamate receptors.[1][6] | [1][6] |
| Spontaneous Postsynaptic Currents (PSCs) | 300 µM | No significant effect on the average amplitude, frequency, or rise time of spontaneous excitatory PSCs at a holding potential of -65 mV.[4] A statistically significant reduction in the frequency of miniature PSCs was observed at +40 mV.[4] | Monitor spontaneous activity before and after this compound application. | [4] |
Experimental Protocols
Protocol 1: One-Photon Uncaging of this compound in Neuronal Cell Culture
This protocol describes the application of this compound for activating glutamate receptors on cultured neurons using a single-photon light source.
Materials:
-
This compound
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
Artificial cerebrospinal fluid (ACSF) or other suitable recording buffer
-
Light source (e.g., 473 nm laser, LED) coupled to the microscope
-
Electrophysiology rig for patch-clamp recording
-
Glutamate receptor antagonists (APV, CNQX)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the recording buffer to make a concentrated stock solution (e.g., 10 mM). Protect the stock solution from light.
-
Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with the recording buffer.
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Bath Application of this compound: Dilute the this compound stock solution into the perfusion buffer to the final desired concentration (e.g., 30 µM).[1] Allow the solution to equilibrate in the recording chamber for several minutes.
-
Light Stimulation: Position the light spot over the soma or dendrites of the recorded neuron. Deliver brief pulses of light (e.g., 1-10 ms) to uncage glutamate.
-
Record Cellular Response: Record the resulting depolarization or inward current.
-
Control Experiment: To confirm the specificity of the response, add glutamate receptor antagonists (e.g., 40 µM APV and 20 µM CNQX) to the bath and repeat the light stimulation.[1][6] The response should be significantly reduced or abolished.
Protocol 2: Two-Photon Uncaging of this compound in Brain Slices
This protocol outlines the use of this compound for high-resolution activation of glutamate receptors on individual dendritic spines in acute brain slices.
Materials:
-
This compound
-
Acute brain slices (e.g., from mouse neocortex or hippocampus)
-
ACSF, oxygenated with 95% O2 / 5% CO2
-
Two-photon laser scanning microscope (Ti:Sapphire laser tuned to ~800 nm)
-
Electrophysiology rig for patch-clamp recording
-
Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)
-
Glutamate receptor antagonists (APV, CNQX)
Procedure:
-
Slice Preparation: Prepare acute brain slices according to standard laboratory protocols. Allow slices to recover in oxygenated ACSF.
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF.
-
Cell Identification and Patching: Identify a target neuron (e.g., a layer 2/3 pyramidal neuron) and obtain a whole-cell patch-clamp recording.[1] Include a fluorescent dye in the internal solution to visualize the dendritic morphology.
-
Application of this compound: Add this compound to the perfusion ACSF to a final concentration of 300 µM.[1][4]
-
Dendritic Spine Visualization and Targeting: Using the two-photon microscope, visualize the dendrites and individual spines of the recorded neuron. Position the laser beam adjacent to the head of a target spine.
-
Two-Photon Uncaging: Deliver short laser pulses (e.g., 0.5-5 ms) at 800 nm to uncage glutamate.[1]
-
Record Synaptic Response: Record the excitatory postsynaptic potential (EPSP) or current (EPSC) generated at the soma.
-
Confirmation of Glutamate Receptor Activation: To verify that the recorded response is due to the activation of glutamate receptors, bath-apply APV and CNQX.[1][6] The uncaging-evoked response should be blocked.
Mandatory Visualizations
Glutamate Signaling Pathway
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient RuBi-Glutamate Photostimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of RuBi-Glutamate for the photostimulation of neurons. This compound is a caged glutamate compound that, upon photolysis with visible or near-infrared (NIR) light, releases glutamate with high spatial and temporal precision.[1][2][3] Its advantages include a high quantum efficiency, usability at low concentrations, and reduced side effects compared to other caged compounds like MNI-glutamate.[1][2][3] This document outlines the optimal laser parameters for both one-photon and two-photon excitation, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Laser Parameters for this compound Uncaging
The efficiency of this compound uncaging is critically dependent on the laser parameters. The following tables summarize the key parameters for one-photon and two-photon photostimulation based on published studies.
| Parameter | Recommended Value | Notes | Source |
| Excitation Wavelength | 473 nm | Blue light is effective for one-photon excitation. | [1][2] |
| This compound Concentration | 5 - 30 µM | Effective responses can be generated at concentrations as low as ~5 µM.[1] | [1][2] |
| Laser Pulse Duration | 1 ms | Sufficient to generate reliable depolarizations. | [1] |
| Spatial Resolution (XY) | ~15 µm | Minimal responses observed at this distance from the target. | [1] |
| Spatial Resolution (Z) | ~40 µm | Minimal responses observed at this axial distance. | [1] |
| Parameter | Recommended Value | Notes | Source |
| Excitation Wavelength | 800 nm | Optimal wavelength for two-photon excitation of this compound.[1][2][4] 810 nm has also been used effectively, especially when combined with calcium imaging.[5][6] | [1][2][4][6] |
| This compound Concentration | 300 - 800 µM | 300 µM is the lowest concentration for reliable firing with some protocols.[1] Higher concentrations (800 µM) have been used for combined imaging and uncaging.[5][6] | [1][5][6] |
| Laser Power (at sample) | 150 - 400 mW | Power can be adjusted to evoke subthreshold depolarizations or action potentials. For example, 180 mW for one action potential and 220 mW for two.[1][2][7] | [1][2][7] |
| Pulse/Illumination Duration | 4 ms - 70 ms | For single spine stimulation, short pulses (e.g., 4 ms) are used.[1] For somatic stimulation to elicit action potentials, longer durations (~70 ms) using multiplexed subtargets are effective.[1] | [1] |
| Spatial Resolution | High | Enables stimulation of individual dendritic spines with high precision.[1][2][3] The uncaging spot can be positioned ~0.2-0.3 µm from the spine head to avoid photodamage.[1][6] | [1][2][3][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by glutamate uncaging and a typical experimental workflow for two-photon photostimulation.
Glutamate signaling cascade initiated by photostimulation.
Experimental workflow for two-photon uncaging and imaging.
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound photostimulation.
Protocol 1: Preparation of Brain Slices and this compound Loading
-
Slice Preparation :
-
Prepare 350 µm thick coronal brain slices from the desired region (e.g., neocortex, hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF).[1]
-
The ACSF should be continuously bubbled with 95% O₂ and 5% CO₂. A typical composition is (in mM): 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.
-
Allow slices to recover at 34°C for at least 30 minutes, and then maintain them at room temperature.
-
-
This compound solution preparation and loading :
-
Prepare a stock solution of this compound in ACSF. This compound is water-soluble.[3]
-
For the experiment, dilute the stock solution into the recording ACSF to a final concentration of 30 µM for one-photon experiments or 300-800 µM for two-photon experiments.[1][5][6]
-
Bath apply the this compound solution to the slice chamber. A peristaltic pump can be used to recirculate the solution and minimize the required volume.[1]
-
Crucial Handling Note : this compound is sensitive to visible light.[8] All handling and preparation should be performed in a darkened room. Cover computer screens and other light sources with red filters (e.g., Rosco #27) to prevent premature uncaging.[4][9]
-
Protocol 2: One-Photon Photostimulation of Neurons
-
Setup :
-
Photostimulation :
-
Position the laser spot over the soma or dendrite of the target neuron.
-
Deliver a 1 ms laser pulse.[1]
-
Record the resulting depolarization or action potential using whole-cell patch-clamp electrophysiology.
-
-
Verification :
Protocol 3: Two-Photon Photostimulation and Simultaneous Calcium Imaging
-
Neuron Loading :
-
Imaging and Uncaging Setup :
-
Use a two-photon microscope equipped with a mode-locked Ti:sapphire laser.
-
Tune the laser to 800-810 nm for both uncaging this compound and exciting the calcium indicator.[1][6] This allows for near-simultaneous imaging and uncaging.
-
Acquire a baseline morphological image of the dendritic segment of interest to identify spines.
-
-
Photostimulation Protocol :
-
Position the uncaging laser spot approximately 0.2-0.3 µm from the edge of the target spine head to avoid direct photodamage while effectively activating synaptic receptors.[1][6]
-
Deliver a short laser pulse (e.g., 4 ms) with a power of ~25-30 mW at the sample.[6]
-
For somatic stimulation to evoke action potentials, a longer total duration (~70 ms) can be achieved by using a diffractive optical element (DOE) to create multiple subtargets that are illuminated sequentially.[1]
-
-
Data Acquisition :
-
Record the uncaging-evoked excitatory postsynaptic potentials (uEPSPs) or currents (uEPSCs) via the patch-clamp amplifier.
-
Simultaneously, acquire a time-series of fluorescence images of the stimulated spine to measure the change in intracellular calcium concentration.
-
-
Data Analysis :
-
Measure the amplitude and kinetics of the uEPSPs/uEPSCs.
-
Quantify the change in fluorescence of the calcium indicator (ΔF/F) to determine the amplitude and time course of the calcium transient in the spine.
-
Correlate the electrophysiological response with the calcium dynamics to investigate synaptic properties.
-
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Visible Light Uncaging of RuBi-Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged-Glutamate) is a photolabile-caged compound that enables the precise spatial and temporal release of the excitatory neurotransmitter glutamate upon illumination with visible light.[1][2][3] This property makes it an invaluable tool in neuroscience and related fields for studying neuronal circuits, synaptic plasticity, and glutamate receptor function with high precision.[1][2] Unlike UV-sensitive caged compounds, this compound can be activated by blue light (one-photon excitation) or near-infrared light (two-photon excitation), which offers deeper tissue penetration and reduced phototoxicity.[1][2] Its high quantum efficiency allows for the use of low concentrations, minimizing potential off-target effects such as the blockade of GABAergic transmission.[1][2][4]
These application notes provide a comprehensive guide to the use of this compound for visible light uncaging, including detailed protocols for one-photon and two-photon activation, a summary of its photochemical properties, and an overview of the downstream signaling pathways of glutamate.
Photochemical and Photophysical Properties
This compound is characterized by its efficient release of glutamate upon light absorption. The key quantitative parameters for its use in uncaging experiments are summarized in the table below.
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Reference |
| Excitation Wavelength (λmax) | ~450-473 nm | ~780-800 nm | [1][2] |
| Extinction Coefficient (ε) at 473 nm | >4,000 M⁻¹cm⁻¹ | Not Applicable | [1][2] |
| Quantum Yield (Φ) at pH 7 | ~0.13 | Not Applicable | [1][2] |
| Recommended Concentration | 30 µM | 300 µM - 800 µM | [1][2][3] |
| Solvent | Aqueous buffers (e.g., ACSF) | Aqueous buffers (e.g., ACSF) | [1][5] |
| Release Time | < 50 ns | < 50 ns | [4] |
Glutamate Receptor Signaling Pathways
The uncaging of this compound releases glutamate, which then activates postsynaptic glutamate receptors. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[6][7][8]
-
Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[8][9] They are further divided into three subtypes based on their selective agonists:
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors: Primarily responsible for fast depolarization through Na⁺ influx.[9]
-
NMDA (N-methyl-D-aspartate) receptors: Voltage-dependent channels that require both glutamate binding and postsynaptic depolarization to open, allowing Ca²⁺ influx, which is crucial for synaptic plasticity.[10]
-
Kainate receptors: Also contribute to excitatory postsynaptic potentials.[9]
-
-
Metabotropic Glutamate Receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[6][7][8] They are classified into three groups:
-
Group I (mGluR1, mGluR5): Coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ and activate protein kinase C (PKC).[7]
-
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): Coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][9]
-
The activation of these pathways can be confirmed by using selective antagonists, such as APV for NMDA receptors and CNQX for AMPA/kainate receptors, which have been shown to block the uncaging response of this compound.[1][2][11]
Glutamate signaling pathways activated by this compound uncaging.
Experimental Protocols
The following protocols provide a step-by-step guide for performing one-photon and two-photon uncaging of this compound in brain slices, a common application in neuroscience research.
Protocol 1: One-Photon Uncaging of this compound
This protocol is suitable for activating larger neuronal populations or dendritic regions.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Brain slice preparation setup
-
Microscope equipped with a light source for visible light stimulation (e.g., 473 nm laser)
-
Electrophysiology rig for whole-cell recording
Procedure:
-
Solution Preparation:
-
Slice Preparation:
-
Prepare 350 µm thick coronal brain slices from a P14 mouse or rat according to standard protocols.[1]
-
Allow slices to recover in ACSF at room temperature for at least 1 hour before use.
-
-
Experimental Setup:
-
Light Stimulation:
-
Use a 473 nm laser coupled to the microscope's optical path.
-
Deliver brief pulses of light (e.g., 1 ms) to the area of interest (e.g., the soma or a dendritic branch of the recorded neuron).[1]
-
Adjust the laser power to elicit the desired physiological response (e.g., subthreshold depolarization or an action potential).
-
-
Data Acquisition and Analysis:
-
Record the membrane potential or current of the patched neuron during light stimulation.
-
Analyze the amplitude, kinetics, and spatial resolution of the uncaging-evoked responses.
-
To confirm that the response is mediated by glutamate receptors, bath apply glutamate receptor antagonists such as APV (40 µM) and CNQX (20 µM), which should block the response.[1][2][11]
-
Protocol 2: Two-Photon Uncaging of this compound
This protocol is ideal for high-resolution mapping of synaptic inputs onto single dendritic spines.[1][2]
Materials:
-
This compound
-
ACSF
-
Brain slice preparation setup
-
Two-photon microscope equipped with a Ti:Sapphire laser tuned to ~800 nm
-
Electrophysiology rig for whole-cell recording
Procedure:
-
Solution Preparation:
-
Slice Preparation:
-
Prepare and recover brain slices as described in Protocol 1.[1]
-
-
Experimental Setup:
-
Transfer a slice to the recording chamber and perfuse with the this compound-containing ACSF.
-
Establish a whole-cell patch-clamp recording from a target neuron. To visualize dendritic spines, the neuron can be filled with a fluorescent dye like Alexa-594.[2]
-
-
Light Stimulation:
-
Position the laser spot adjacent to a single dendritic spine.[1][2]
-
Deliver short laser pulses (e.g., ~70 ms) to uncage glutamate.[1] The laser power on the sample typically ranges from 150-400 mW.[1]
-
For activating the soma to elicit action potentials, the laser beam can be multiplexed to target multiple subregions of the cell body.[1][2]
-
Data Acquisition and Analysis:
-
Record the excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by uncaging at individual spines.
-
Assess the spatial resolution of uncaging by moving the laser spot away from the spine and measuring the response amplitude.[1]
-
Confirm the glutamatergic nature of the response using antagonists as described in Protocol 1.[1][2][11]
-
Experimental Workflow
The general workflow for a visible light uncaging experiment with this compound is outlined below.
General workflow for this compound uncaging experiments.
Conclusion
This compound is a powerful and versatile tool for the optical control of neuronal activity. Its activation by visible light, high quantum efficiency, and fast release kinetics make it superior to many traditional caged compounds for a variety of applications in neuroscience. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively employ this compound to investigate the intricacies of glutamatergic signaling in the nervous system.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ijbs.com [ijbs.com]
- 11. researchgate.net [researchgate.net]
Combining RuBi-Glutamate Uncaging with Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-Glutamate) is a caged glutamate compound that offers significant advantages for neurobiological research.[1][2] Its ability to be uncaged by visible light (one-photon excitation) and near-infrared light (two-photon excitation) allows for the precise spatiotemporal control of glutamate release, mimicking synaptic transmission.[1][2] This property makes it an invaluable tool for studying synaptic function, dendritic integration, and neural circuit mapping when combined with electrophysiological recordings.[3]
A key advantage of this compound is its high quantum efficiency, enabling the use of lower concentrations compared to other caged compounds like MNI-glutamate.[1][2] This is particularly beneficial as it minimizes the blockade of GABAergic transmission, a common off-target effect of many caged glutamate compounds.[1][2] this compound's two-photon absorption maximum at approximately 800 nm is well-suited for standard Ti:sapphire lasers and allows for highly localized uncaging, even at the level of individual dendritic spines.[1][4]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for effectively combining this compound uncaging with electrophysiological techniques.
Data Presentation
Table 1: Comparison of this compound and MNI-Glutamate
| Feature | This compound | MNI-Glutamate |
| Excitation | Visible (one-photon) and NIR (two-photon) light[1][2] | UV (one-photon) and NIR (two-photon) light[5] |
| Two-Photon Maxima | ~800 nm[1][4] | ~720 nm[4][5] |
| Concentration for 2P Uncaging | 300 µM[1][2] | >2.5 mM[1] |
| Effect on GABAergic IPSCs | Significant reduction at 300 µM (50.0 ± 6.0%)[1] | More pronounced decrease at 300 µM (83.0 ± 3.0%), complete block at 2.5 mM (97.0 ± 2.0%)[1] |
| Advantages | High quantum efficiency, use at lower concentrations, less GABAergic block[1][2] | Well-studied, chemically stable[4] |
Table 2: Electrophysiological Responses to this compound Uncaging
| Parameter | Value | Conditions |
| Uncaging-Evoked Depolarization | 1 - 20 mV | Two-photon uncaging, ~70 ms, 150-400 mW on sample[1] |
| Uncaging-Evoked Inward Current Reversal | +10 mV | Voltage-clamp recordings[1] |
| uEPSP Amplitude (vs. MNI-Glutamate) | 0.74 ± 0.011 mV | Similar to MNI-Glutamate (0.65 ± 0.06 mV)[3] |
| uEPSP Rise Time (10-90%) | 0.056 ± 0.02 mV/ms | Slightly slower than MNI-Glutamate (0.063 ± 0.01 mV/ms)[3] |
| uEPSP Duration | 108.14 ± 13.25 ms | Slightly shorter than MNI-Glutamate (124.6 ± 17.1 ms)[3] |
Signaling Pathways and Experimental Workflow
Glutamate Receptor Signaling Pathway
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors on the postsynaptic membrane.[6][7][8] iGluRs, including AMPA, NMDA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[7][8][9] mGluRs are G-protein coupled receptors that modulate synaptic activity and plasticity through second messenger cascades.[6][8]
Caption: Glutamate receptor signaling cascade.
Experimental Workflow: this compound Uncaging with Electrophysiology
The following diagram outlines the typical workflow for combining this compound uncaging with whole-cell patch-clamp electrophysiology in brain slices.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Calcium Imaging with RuBi-Glutamate Photostimulation
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging - Neuroservice [neuroservice.com]
- 6. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 7. Calcium imaging - Wikipedia [en.wikipedia.org]
- 8. Combining Ca2+ imaging with -glutamate photorelease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoswitching endogenous glutamate receptors in neural ensembles and single synapses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Protocol for Mapping Synaptic Connectivity Using RuBi-Glutamate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the intricate network of synaptic connections within the brain is fundamental to understanding neural computation, plasticity, and the pathological basis of neurological disorders. RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged glutamate) is a photolabile "caged" compound that, upon illumination, rapidly and precisely releases glutamate, the primary excitatory neurotransmitter in the central nervous system.[1][2] This property makes it an invaluable tool for mapping synaptic circuits with high spatiotemporal resolution.[3]
This document provides detailed protocols for using this compound in conjunction with one-photon or two-photon microscopy to map synaptic connectivity in brain slices and in vivo. This compound offers significant advantages over other caged compounds, such as MNI-glutamate. It can be excited by visible light, exhibits high quantum efficiency allowing for use at lower concentrations, and consequently, has a reduced antagonistic effect on GABAergic transmission, a critical consideration for studying the balance of excitation and inhibition in neural circuits.[2][4][5]
Principle of the Technique
The core principle involves bathing the neural tissue in a solution containing inert this compound. A focused laser beam is then used to photolyze the cage, releasing a localized puff of glutamate that mimics synaptic transmission.[6] By systematically moving the laser spot to different locations while recording from a postsynaptic neuron, a map of functional synaptic inputs can be generated. Two-photon excitation provides superior spatial resolution, enabling the stimulation of individual dendritic spines.[1][4]
Glutamate Receptor Activation Pathway
Upon uncaging, the released glutamate binds to and activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, leading to depolarization of the neuronal membrane.
Caption: Glutamate uncaging and postsynaptic activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for one-photon and two-photon uncaging of this compound, compiled from various studies.
Table 1: this compound Concentration and Laser Parameters
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference(s) |
| This compound Concentration | 30 µM | 300 µM - 800 µM | [4][7] |
| Laser Wavelength | 473 nm | 800 nm - 810 nm | [4][7] |
| Laser Power (at sample) | Not specified | 25-30 mW (for single spine) to 150-400 mW (for neuronal firing) | [4][7] |
| Pulse Duration | 1 ms | 0.25 - 4 ms (for single spine) up to ~70 ms (for neuronal firing) | [4][8] |
Table 2: Electrophysiological and Spatial Resolution Data
| Parameter | Typical Value | Reference(s) |
| uEPSC Amplitude | 0.65 ± 0.06 mV (MNI-glutamate) to 0.74 ± 0.011 mV (this compound) | [7] |
| uEPSC Rise Time (10-90%) | 0.056 ± 0.02 mV/ms | [7] |
| uEPSC Duration | 108.14 ± 13.25 ms | [7] |
| Spatial Resolution (Lateral) | ~0.6 - 0.8 µm (in vivo) | [9] |
| Spatial Resolution (Axial) | Spaced every 0.8 µm showed responses | [4] |
Experimental Protocols
The following are detailed protocols for preparing brain slices and performing synaptic mapping using this compound.
Protocol 1: Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 D-glucose.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at 32-34°C for 30 minutes. The ACSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, and 25 D-glucose, saturated with 95% O2 / 5% CO2.
-
After the recovery period, maintain the slices at room temperature in oxygenated ACSF until use.[10][11]
Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiology
This protocol is adapted for mapping inputs onto a single neuron in a brain slice.
Materials:
-
ACSF
-
This compound (e.g., from Tocris Bioscience)
-
Internal solution for patch pipette (e.g., in mM: 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye like Alexa Fluor 488 for visualization)[8]
-
Glutamate receptor antagonists (APV and CNQX) for control experiments.[4]
Procedure:
-
Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest. For recording excitatory currents, clamp the cell at the reversal potential for inhibition (around -70 mV).[11]
-
Allow the fluorescent dye from the internal solution to fill the neuron for morphological visualization (approximately 15-20 minutes).
-
Switch the perfusion to ACSF containing this compound (e.g., 300 µM).[4] Allow at least 10 minutes for the caged compound to equilibrate in the slice.
-
Tune the uncaging laser to ~800 nm.[4]
-
Calibration:
-
Position the uncaging laser spot near a dendritic spine (~0.2-0.3 µm from the spine head edge to avoid photodamage).[4][7]
-
Apply short laser pulses (e.g., 1 ms duration, 25-30 mW power) and adjust the power and duration to elicit uEPSCs that mimic the kinetics of spontaneous miniature EPSCs (mEPSCs).[7][8]
-
-
Mapping:
-
Define a grid of stimulation points along the dendrites of the recorded neuron.
-
Sequentially deliver laser pulses to each point in the grid in a pseudo-random order.
-
Record the postsynaptic current at each stimulation site. The amplitude of the uEPSC is proportional to the number of functional synaptic contacts at that location.
-
-
Data Analysis:
-
Generate a spatial map of synaptic efficacy by color-coding the amplitude of the uEPSC at each stimulation point.
-
-
Controls:
Experimental Workflow Diagram
Caption: Workflow for synaptic mapping with this compound.
Considerations and Troubleshooting
-
Photodamage: High laser power can cause photodamage to the tissue. It is crucial to use the minimum laser power and pulse duration necessary to elicit a physiological response. Positioning the uncaging spot slightly away from the spine head can help mitigate this.[4]
-
This compound Stability: Prepare fresh solutions of this compound and protect them from light to prevent spontaneous uncaging.
-
Batch-to-Batch Variability: The efficacy of caged compounds can vary between batches. It is advisable to calibrate the laser parameters for each new batch.[8]
-
GABAergic Blockade: While this compound has a lower impact on GABAergic transmission than MNI-glutamate, a 50% reduction in IPSC amplitude has been observed at a concentration of 300 µM.[4][5] This should be taken into account when interpreting results, especially in studies focused on excitatory/inhibitory balance.
By following these protocols and considering the key parameters, researchers can effectively utilize this compound to unravel the complex synaptic architecture of the brain.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 3. Mapping Synaptic Connectivity in the Cerebellar Cortex Using this compound Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Neuronal Activation Using RuBi-Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged glutamate) is a photolabile "caged" compound that enables precise spatial and temporal control over the release of the excitatory neurotransmitter glutamate upon illumination.[1][2][3] This property makes it an invaluable tool for the targeted activation of neurons and dendritic spines in vivo, facilitating detailed investigation of neural circuits, synaptic plasticity, and cellular function within the intact brain.[1][2][4][5] this compound can be activated by both one-photon (visible light) and two-photon (infrared light) excitation, offering versatility for various experimental paradigms.[1][2][3][6] Its high quantum efficiency allows for the use of low concentrations, which helps to minimize potential non-specific effects, such as the blockade of GABAergic transmission that can be observed with other caged glutamate compounds like MNI-glutamate.[1][2][3]
These application notes provide a comprehensive overview of the in vivo application of this compound, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Experimental Parameters for this compound Uncaging
| Parameter | Value | Species/Brain Region | Notes | Reference |
| This compound Concentration | 10 mM | Mouse Somatosensory Cortex | Applied to the cortical surface for 30 minutes prior to uncaging. | [7] |
| 300 µM | Mouse Neocortex (in slices) | Found to be sufficient for reliable two-photon functional responses. | [1][2] | |
| 30 µM | (in vitro) | Used for one-photon excitation with 473 nm light. | [1] | |
| Two-Photon Laser Wavelength | 800 nm | Mouse Somatosensory Cortex | Optimal wavelength for two-photon uncaging of this compound. | [1][7] |
| Laser Power | 150-400 mW (on sample) | Mouse Neocortical Slices | Used to reliably generate action potentials. | [1] |
| 180-220 mW (on sample) | Mouse Layer 2/3 Pyramidal Neurons | Elicited one or two action potentials. | [1][2][8] | |
| Laser Duration | Three 100-ms point scan repetitions | Mouse Somatosensory Cortex | Applied for uncaging. | [7] |
| ~70 ms | Mouse Neocortical Slices | Average duration for generating action potentials. | [1] | |
| Uncaging Depth | ~60–80 µm | Mouse Somatosensory Cortex | In vivo uncaging in superficial cortical layers. | [7] |
| Up to 200 µm | Adult Mouse Neocortex | Homogenous concentration of applied substances confirmed up to this depth. | [4] |
Table 2: Electrophysiological Effects of this compound Uncaging
| Parameter | Value | Experimental Conditions | Notes | Reference |
| Uncaging-Evoked Depolarization | 1 to 20 mV | Two-photon uncaging on pyramidal neurons. | Amplitude varied with stimulation parameters. | [1] |
| Blockade of Uncaging Response | 96.7 ± 1.5% reduction | Bath application of APV (40 µM) and CNQX (20 µM). | Confirms activation of glutamate receptors. | [1] |
| Reversal Potential of Uncaging Current | +10 mV | Voltage-clamp recordings of uncaging-generated inward currents. | Indicative of a glutamate receptor-mediated current. | [1][2] |
| Effect on Spontaneous PSCs (-65 mV) | No significant effect | 300 µM this compound. | No change in average amplitude, frequency, or rise time. | [1][2] |
| Effect on Spontaneous PSCs (+40 mV) | Reduction in amplitude and frequency | 300 µM this compound. | Significant reduction in the frequency of miniature PSCs. | [1][2] |
| Effect on Evoked GABAergic IPSCs | 50.0 ± 6.0% reduction | 300 µM this compound. | Less inhibition compared to MNI-glutamate at the same concentration. | [1] |
Experimental Protocols
Protocol 1: In Vivo Two-Photon Uncaging of this compound in the Mouse Cortex
This protocol is adapted from studies performing in vivo two-photon glutamate uncaging in the mouse somatosensory cortex.[4][7]
1. Animal Preparation and Surgery:
- Anesthetize the mouse using a suitable anesthetic regimen (e.g., ketamine-xylazine).
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy over the target brain region (e.g., somatosensory cortex).
- Carefully remove the dura mater to expose the cortical surface.
2. Application of this compound:
- Prepare a 10 mM solution of this compound in artificial cerebrospinal fluid (ACSF).
- Bathe the exposed craniotomy with the this compound solution for 30 minutes.[7]
- During this incubation period, shield the preparation from light to prevent premature uncaging.
- After incubation, close and seal the craniotomy with a glass coverslip.
3. Two-Photon Imaging and Uncaging:
- Use a two-photon microscope equipped with a Ti:Sapphire laser.
- Tune the laser to 800 nm for optimal uncaging of this compound.[1][7]
- Identify the target neurons or dendritic spines for stimulation.
- For uncaging, use a point scan mode with parameters such as three 100-ms repetitions at a 1.6-μs pixel dwell time.[7]
- Simultaneously perform electrophysiological recordings (e.g., whole-cell patch-clamp) from the target neuron to measure the light-evoked responses.
4. Data Acquisition and Analysis:
- Acquire time-lapse image series of the region of interest to monitor any morphological changes.
- Record and analyze the electrophysiological responses to quantify the effects of glutamate uncaging (e.g., depolarization amplitude, action potential firing).
Visualizations
Signaling Pathway of Neuronal Activation by this compound Uncaging
Caption: Signaling cascade initiated by this compound uncaging.
Experimental Workflow for In Vivo Neuronal Activation
Caption: Workflow for in vivo this compound uncaging experiments.
Logical Relationship of this compound Properties and Applications
Caption: Relationship between this compound properties and its applications.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo glutamate uncaging. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
High-Resolution Mapping of Glutamate Receptors with RuBi-Glutamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-resolution mapping of glutamate receptors using RuBi-Glutamate, a ruthenium-based caged glutamate compound. This compound offers significant advantages for neuroscientists, including excitation by visible light, high quantum efficiency, and reduced nonspecific effects compared to other caged compounds.[1][2][3][4][5][6] This enables precise spatiotemporal control of glutamate release, making it an ideal tool for activating individual dendritic spines and mapping neuronal circuits with single-cell resolution.[1][2][3][5][6]
Properties and Advantages of this compound
This compound is a water-soluble compound that releases glutamate upon one- or two-photon excitation.[3] Its key features are summarized below:
| Property | Value/Description | Reference |
| Excitation | Visible light (one-photon) or near-infrared light (two-photon) | [1][2][3][4][5][6] |
| Two-Photon Excitation Maximum | ~800 nm | [7] |
| Glutamate Release Time | < 50 ns | [3] |
| Quantum Efficiency | High | [1][2][3][4][5][6] |
| Concentration for Two-Photon Uncaging | 300 µM - 800 µM | [1][2][8][9] |
| Nonspecific Effects | Less blockade of GABAergic transmission compared to MNI-glutamate | [1][2][3] |
Key Advantages:
-
High Spatial Resolution: Two-photon uncaging of this compound allows for the activation of individual dendritic spines.[1][2][3][5][6]
-
Physiological Kinetics: The rapid release of glutamate generates excitatory responses with kinetics that mimic natural synaptic transmission.[1][2][3]
-
Reduced Phototoxicity: The use of visible or near-infrared light for uncaging is less damaging to living tissue than the UV light required for many other caged compounds.[1]
-
Lower Concentrations: Due to its high quantum efficiency, this compound can be used at lower concentrations, minimizing potential side effects.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from experiments using this compound for glutamate receptor mapping.
Table 1: Electrophysiological Responses to this compound Uncaging
| Parameter | Value | Cell Type | Reference |
| Uncaging-Evoked Depolarization | 1 to 20 mV | Layer 2/3 Pyramidal Neurons | [1] |
| Reversal Potential of Uncaging-Evoked Current | +10 mV | Layer 2/3 Pyramidal Neurons | [1][5][8] |
| Blockade by APV/CNQX | 96.7 ± 1.5% reduction in voltage | Layer 2/3 Pyramidal Neurons | [1] |
| Action Potential Elicitation (Laser Power) | 180-220 mW | Layer 2/3 Pyramidal Neurons | [1][5][8] |
Table 2: Comparison of Effects on Inhibitory Postsynaptic Currents (IPSCs)
| Compound | Concentration | Reduction in Evoked IPSC Amplitude | Reference |
| This compound | 300 µM | 50.0 ± 6.0% | [1][2] |
| MNI-Glutamate | 300 µM | 83.0 ± 3.0% | [1][2] |
| MNI-Glutamate | 2.5 mM | 97.0 ± 2.0% | [1][2] |
Experimental Protocols
This section provides detailed protocols for high-resolution glutamate receptor mapping using this compound in brain slices.
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) with a modified composition to improve cell viability (e.g., sucrose-based or NMDG-based solution).
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing standard ACSF (e.g., containing in mM: 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 25 glucose) bubbled with 95% O2 / 5% CO2.
-
Allow slices to recover at 32-34°C for 30 minutes, and then maintain them at room temperature until use.
Electrophysiological Recording
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at room temperature or a more physiological temperature.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Perform whole-cell patch-clamp recordings from the target neurons (e.g., layer 2/3 pyramidal neurons).
-
Use borosilicate glass pipettes (e.g., 3-6 MΩ resistance) filled with an internal solution appropriate for the experimental goals. For voltage-clamp recordings of excitatory currents, a cesium-based internal solution is often used. A typical internal solution may contain (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., Alexa Fluor 488 or 594) for cell visualization.
-
Record membrane potential or currents using a suitable amplifier and digitizer.
Two-Photon Uncaging of this compound
-
Bath-apply this compound to the recording chamber at a final concentration of 300-800 µM.[1][2][8][9]
-
Use a two-photon laser scanning microscope equipped with a Ti:sapphire laser tuned to approximately 800 nm for uncaging.[7]
-
Focus the laser beam to a small spot (~0.5 µm) adjacent to the dendritic spine or somatic region of interest.
-
Deliver short laser pulses (e.g., 0.5-5 ms) with appropriate power (e.g., 150-400 mW on the sample) to photorelease glutamate.[1] The optimal laser power and duration should be calibrated for each experiment to elicit physiological responses without causing photodamage.
-
To map the spatial distribution of glutamate receptors, systematically move the uncaging spot to different locations along the dendrites and soma while recording the evoked postsynaptic currents or potentials.
Data Analysis
-
Analyze the recorded electrophysiological data to measure the amplitude, kinetics, and spatial distribution of the uncaging-evoked responses.
-
Generate spatial maps of glutamate sensitivity by plotting the response amplitude as a function of the uncaging location.
-
Confirm the glutamate receptor subtypes mediating the responses by applying specific antagonists, such as APV for NMDA receptors and CNQX for AMPA receptors.[1][8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Uncaging reaction of this compound.
Caption: Experimental workflow for glutamate receptor mapping.
Caption: Glutamate receptor signaling pathway.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 3. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RuBi-Glutamate in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using RuBi-Glutamate for the controlled release of glutamate to study synaptic plasticity. This compound is a caged glutamate compound that, upon photolysis with visible or two-photon light, rapidly releases glutamate, allowing for precise spatiotemporal activation of glutamate receptors.[1][2][3][4] This makes it an invaluable tool for investigating the molecular and cellular mechanisms underlying synaptic function and plasticity.
Key Advantages of this compound:
-
High Quantum Efficiency: Allows for use at lower concentrations, minimizing potential off-target effects.[1][2][3][4]
-
Visible Light Excitation: Can be activated by visible wavelengths, reducing phototoxicity compared to UV-sensitive caged compounds.[1][2][3]
-
Two-Photon Compatibility: Enables highly localized glutamate release with subcellular precision, ideal for stimulating individual dendritic spines.[1][2][5][6][7]
-
Fast Release Kinetics: Glutamate is released in less than 50 ns, mimicking the rapid nature of endogenous synaptic transmission.[4]
-
Reduced GABAergic Blockade: At effective concentrations, it shows fewer non-specific effects on GABAergic transmission compared to other caged compounds like MNI-caged-Glutamate.[1][4]
Data Presentation
Table 1: this compound Experimental Parameters for Uncaging
| Parameter | One-Photon Excitation | Two-Photon Excitation | Reference |
| Concentration | 5 µM - 30 µM | 300 µM - 800 µM | [1][8] |
| Wavelength | 473 nm | 800 nm - 810 nm | [1][8] |
| Laser Power | Not specified | 180 mW - 220 mW (on sample) | [1][2][9] |
| Pulse Duration | Not specified | 100 ms (3 repetitions) | [10] |
Table 2: Effects of this compound on Spontaneous and Miniature Postsynaptic Currents (PSCs)
| Condition | Parameter | Effect | Significance | Reference |
| -65 mV holding potential | Spontaneous PSC Amplitude | No significant effect | - | [1][11] |
| Spontaneous PSC Frequency | No significant effect | - | [1][11] | |
| Spontaneous PSC Rise Time | No significant effect | - | [1][11] | |
| Miniature PSC (in TTX) | No significant effect | - | [1][11] | |
| +40 mV holding potential | Spontaneous PSC Amplitude | Tendency to reduce | Not significant | [1][2][11] |
| Spontaneous PSC Frequency | Tendency to reduce | Not significant | [1][2][11] | |
| Miniature PSC Amplitude | Tendency to reduce | Not significant | [1][2][11] | |
| Miniature PSC Frequency | Reduction | p < 0.001 | [1][2][11] |
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling in Synaptic Plasticity
The release of glutamate from this compound activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, initiating signaling cascades crucial for synaptic plasticity.
Caption: Glutamate uncaging from this compound and downstream signaling pathways.
Experimental Workflow for Two-Photon Uncaging of this compound
This diagram outlines the typical workflow for a two-photon uncaging experiment to study synaptic plasticity at the level of a single dendritic spine.
Caption: Workflow for a single-spine two-photon uncaging experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-purity water to create a stock solution (e.g., 10 mM).
-
Aliquot and Storage: Aliquot the stock solution into light-protected microtubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (ACSF) to the final desired concentration (e.g., 30 µM for one-photon or 300 µM for two-photon uncaging). Protect the working solution from light.
Protocol 2: One-Photon Glutamate Uncaging
-
Preparation: Prepare brain slices or cell cultures as per standard laboratory protocols.
-
Incubation: Bath apply ACSF containing the final concentration of this compound (e.g., 30 µM) and allow it to perfuse for at least 15-20 minutes before starting the experiment.
-
Electrophysiology: Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Photostimulation: Use a light source (e.g., 473 nm laser) coupled to the microscope. Deliver light pulses to the area of interest to uncage glutamate and evoke postsynaptic responses.
-
Data Acquisition: Record the electrophysiological responses to photostimulation.
-
Controls: To confirm that the observed responses are mediated by glutamate receptors, perform control experiments in the presence of AMPA receptor antagonists (e.g., CNQX) and NMDA receptor antagonists (e.g., APV). The responses should be blocked by these antagonists.[1][9]
Protocol 3: Two-Photon Glutamate Uncaging at a Single Dendritic Spine
-
Preparation and Incubation: Follow steps 1 and 2 from Protocol 2, using a higher concentration of this compound suitable for two-photon excitation (e.g., 300-800 µM).[1][8]
-
Cell Loading and Imaging: Fill the target neuron with a fluorescent dye (e.g., Alexa Fluor 594) via the patch pipette to visualize its morphology. Use a two-photon microscope to locate and image a dendritic spine of interest.
-
Uncaging: Tune the two-photon laser to the appropriate wavelength (e.g., 800 nm).[1] Position the laser spot over the head of the selected spine.
-
Stimulation: Deliver a short laser pulse (e.g., 1-10 ms) to uncage glutamate. The laser power should be adjusted to elicit a physiological-like excitatory postsynaptic potential (EPSP) without causing photodamage (typically 10-50 mW at the sample).
-
Recording uEPSPs: In current-clamp mode, record the uncaging-evoked EPSPs (uEPSPs) at the soma.
-
Synaptic Plasticity Induction: To induce long-term potentiation (LTP) or long-term depression (LTD), pair the glutamate uncaging with postsynaptic depolarization or back-propagating action potentials, following established protocols.
-
Post-Induction Recording: After the plasticity induction protocol, continue to record uEPSPs from the same spine to assess any long-lasting changes in synaptic efficacy.
-
Data Analysis: Compare the amplitude and kinetics of the uEPSPs before and after the induction protocol to quantify the degree of synaptic plasticity.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo glutamate uncaging. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low uncaging efficiency with RuBi-Glutamate
Welcome to the technical support center for RuBi-Glutamate. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments involving this compound uncaging.
Troubleshooting Guide
This guide addresses common issues encountered during this compound uncaging experiments.
Issue: Low or no detectable response upon photoactivation.
This is a frequent challenge that can arise from several factors related to the compound itself, the experimental setup, or the biological preparation.
FAQs
-
Q1: My uncaging experiment is not working. What are the first things I should check?
A1: When experiencing low or no uncaging efficiency, a systematic check of your experimental parameters is crucial. Start with the basics:
-
Compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly.
-
Light Source: Verify the wavelength and power of your laser.
-
Concentration: Confirm that you are using an appropriate concentration of this compound for your experimental paradigm (one-photon vs. two-photon).
-
Experimental Conditions: Check the pH of your bath solution.
-
-
Q2: How can I be sure my this compound has not degraded?
A2: this compound is light-sensitive.[1][2] Improper handling and storage can lead to degradation and a loss of efficacy.
-
Storage: Store solid this compound at -20°C in the dark and under desiccating conditions.[1][2]
-
Solutions: Prepare solutions fresh on the day of the experiment if possible.[1] If storage is necessary, store aliquots at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1]
-
Light Protection: Protect the compound and solutions from light at all times.[1][3] For experiments involving two-photon uncaging of the red-shifted this compound, it is recommended to cover computer screens with red filters to absorb blue and green wavelengths.[3]
-
-
Q3: What are the optimal laser settings for this compound uncaging?
A3: The optimal laser settings depend on whether you are performing one-photon or two-photon uncaging.
-
One-Photon Excitation: Visible wavelengths, particularly blue light around 473 nm, are effective for one-photon uncaging.[4][5]
-
Two-Photon Excitation: The optimal two-photon excitation wavelength is around 800 nm.[3][4][5] This is advantageous as it aligns with the maximum power output of many Ti:sapphire lasers.[3]
Laser power should be carefully calibrated for each experiment. For example, in one study, two-photon uncaging with 150-400 mW on the sample for approximately 70 ms was used to generate action potentials in pyramidal neurons.[4]
-
-
Q4: What concentration of this compound should I be using?
A4: The recommended concentration varies for one-photon and two-photon experiments. Due to its high quantum efficiency, this compound can be used at lower concentrations compared to other caged compounds like MNI-glutamate.[1][2][4][6]
Excitation Method Recommended Concentration Notes One-Photon 5-30 µM Responses have been generated with concentrations as low as ~5 µM.[4][5] Two-Photon 300 µM This concentration has been found sufficient to generate reliable functional responses.[4][5] In some applications, concentrations up to 800 µM have been used.[7] -
Q5: Could my bath solution be affecting the uncaging efficiency?
A5: Yes, the pH of your solution is a critical factor. The quantum yield of this compound is approximately 0.13 at pH 7.[4][5][6] Deviations from a neutral pH could potentially alter the uncaging efficiency. It is also important to ensure the solution is free of precipitates before use.[1]
Experimental Protocols
Protocol 1: Two-Photon Uncaging of this compound in Brain Slices
This protocol is adapted from studies investigating neuronal activation in brain slices.[4][5]
-
Slice Preparation: Prepare acute brain slices from the desired region (e.g., mouse neocortex).
-
Recording Setup: Perform whole-cell recordings from target neurons (e.g., layer 2/3 pyramidal neurons).
-
This compound Application: Bathe the slices in artificial cerebrospinal fluid (ACSF) containing 300 µM this compound.
-
Laser Parameters: Use a Ti:sapphire laser tuned to 800 nm for two-photon excitation.
-
Uncaging: Direct the laser beam to the soma or dendrites of the recorded neuron. A laser pulse of ~70 ms with a power of 150-400 mW on the sample can be used to elicit action potentials.[4]
-
Data Acquisition: Record the membrane potential to monitor neuronal responses to glutamate uncaging.
-
Control Experiment: To confirm that the observed responses are due to the activation of glutamate receptors, apply glutamate receptor antagonists such as APV (40 µM) and CNQX (20 µM). This should block the uncaging response.[4][5]
Data Presentation
Table 1: Photochemical Properties of this compound
| Property | Value | Reference |
| One-Photon Excitation λmax | ~473 nm | [4] |
| Two-Photon Excitation λmax | ~800 nm | [3][4] |
| Quantum Yield (at pH 7) | ~0.13 | [4][5][6] |
| Extinction Coefficient (at 473 nm) | >4,000 M⁻¹ cm⁻¹ | [4][6] |
| Glutamate Release Time | < 50 ns | [1] |
Table 2: Comparison of this compound and MNI-Glutamate
| Feature | This compound | MNI-Glutamate | Reference |
| Excitation | Visible (1P), ~800 nm (2P) | UV (1P), ~720 nm (2P) | [3][4] |
| Required Concentration (2P) | Lower (e.g., 300 µM) | Higher (e.g., 2.5 mM) | [4][6] |
| GABAergic Blockade | Less pronounced | Significant, especially at high concentrations | [4][6] |
| Rise Time of Neuronal Response | Faster | Slower | [4] |
Visualizations
Caption: A generalized experimental workflow for this compound uncaging experiments.
Caption: Simplified signaling pathway of this compound uncaging and subsequent neuronal activation.
References
- 1. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 2. This compound, caged-glutamate compound (CAS 1220121-59-4) | Abcam [abcam.com]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
How to avoid phototoxicity in RuBi-Glutamate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid phototoxicity in RuBi-Glutamate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a "caged" glutamate compound. This means that glutamate, a major excitatory neurotransmitter, is chemically bound to a photolabile protecting group based on ruthenium photochemistry. This renders the glutamate inactive until it is "uncaged" by light. This compound is designed to be activated by visible light (one-photon excitation) or near-infrared light (two-photon excitation), allowing for precise spatial and temporal control of glutamate release to stimulate specific neurons or even individual dendritic spines.
Q2: What is phototoxicity and why is it a concern in this compound experiments?
A2: Phototoxicity refers to cell damage or death caused by light. In the context of this compound experiments, phototoxicity can arise from two main sources:
-
Direct light-induced damage: High-intensity light, especially at shorter wavelengths, can directly damage cellular components.
-
Photochemical reactions: The light used to uncage this compound can interact with the compound or other cellular components to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules can cause oxidative stress, leading to damage of lipids, proteins, and DNA, and ultimately cell death.
Q3: Is this compound less phototoxic than other caged glutamate compounds?
A3: this compound is generally considered less phototoxic than caged compounds that require UV light for uncaging, such as MNI-glutamate. This is because visible and near-infrared light are less energetic and cause less direct damage to biological tissue than UV light. However, phototoxicity can still occur with this compound if illumination parameters are not optimized.
Q4: What are the primary signs of phototoxicity in my cell cultures?
A4: Signs of phototoxicity can range from subtle to severe and include:
-
Decreased cell viability and widespread cell death.
-
Changes in cell morphology, such as membrane blebbing or vacuolization.
-
Increased markers of apoptosis or necrosis.
-
Altered neuronal firing patterns or synaptic responses that are not related to the intended glutamate stimulation.
Q5: Can the this compound compound itself be toxic to cells, even without light?
A5: At high concentrations, this compound can exhibit some biological activity independent of light, such as antagonism of GABA-A receptors. This is a separate issue from phototoxicity but is an important consideration for experimental design. It is recommended to use the lowest effective concentration of this compound to minimize these off-target effects.
Troubleshooting Guide: Avoiding Phototoxicity
This guide provides a systematic approach to troubleshooting and minimizing phototoxicity in your this compound experiments.
Problem: Widespread cell death is observed after the experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | 1. Reduce Laser Power: Use the minimum laser power necessary to achieve a reliable uncaging response. Determine this threshold empirically for your specific setup and cell type. |
| 2. Shorten Illumination Duration: Use the shortest possible pulse duration that effectively uncages glutamate. Continuous illumination should be avoided. | |
| 3. Optimize Wavelength: For two-photon excitation, use the optimal wavelength for this compound uncaging (around 800 nm) to maximize efficiency and minimize required power. | |
| 4. Limit Repeated Stimulation: Avoid repeated uncaging at the same location in short intervals. Allow sufficient time for the cells to recover. | |
| High Concentration of this compound | 1. Titrate Concentration: Determine the lowest concentration of this compound that yields a robust physiological response in your system. Concentrations used in the literature range from 30 µM for one-photon to 300 µM for two-photon uncaging. |
| 2. Ensure Proper Dissolution and Mixing: Ensure that the this compound is fully dissolved and evenly distributed in the experimental medium to avoid localized high concentrations. | |
| Environmental Factors | 1. Protect from Ambient Light: this compound is sensitive to visible light. Protect your samples from ambient light sources (e.g., room lights, microscope illumination) as much as possible during preparation and experimentation. |
| 2. Maintain Optimal Culture Conditions: Ensure that your cells are healthy and in a stable physiological state before starting the experiment. Stressed cells are more susceptible to phototoxicity. | |
| Excitotoxicity | 1. Control Glutamate Release: The goal is to mimic physiological glutamate signaling. Excessive uncaging can lead to excitotoxicity, a form of neuronal damage caused by overactivation of glutamate receptors. |
| 2. Use Glutamate Receptor Antagonists (as a control): To confirm that the observed cell death is due to excitotoxicity, you can perform a control experiment with the addition of NMDA and AMPA receptor antagonists. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration and Illumination Parameters
This protocol outlines a method to find the lowest effective concentration of this compound and the minimal illumination parameters to elicit a physiological response, thereby minimizing phototoxicity.
Materials:
-
Healthy neuronal cell culture or brain slice preparation
-
This compound stock solution
-
Artificial cerebrospinal fluid (ACSF) or appropriate cell culture medium
-
Patch-clamp setup or calcium imaging system
-
Laser source for uncaging (e.g., 473 nm for one-photon, tunable Ti:sapphire laser for two-photon)
Methodology:
-
Prepare a range of this compound concentrations: Start with a concentration reported in the literature (e.g., 30 µM for 1P, 300 µM for 2P) and prepare serial dilutions (e.g., 10 µM, 50 µM, 100 µM for 1P; 100 µM, 200 µM, 400 µM for 2P).
-
Establish a baseline physiological recording: Obtain a stable whole-cell patch-clamp recording or baseline calcium signal from a target neuron.
-
Start with the lowest concentration and minimal illumination:
-
Apply the lowest concentration of this compound to your preparation.
-
Begin with a very low laser power and short pulse duration.
-
-
Gradually increase illumination parameters:
-
Keeping the concentration constant, gradually increase the laser power and/or pulse duration until you observe a minimal, reliable physiological response (e.g., a small excitatory postsynaptic current (EPSC) or a transient calcium increase).
-
Record the threshold illumination parameters for that concentration.
-
-
Test higher concentrations:
-
Wash out the previous concentration and apply the next higher concentration of this compound.
-
Repeat the process of determining the threshold illumination parameters.
-
-
Analyze the data: Compare the responses across different concentrations and illumination parameters. Select the lowest concentration and illumination settings that provide a consistent and physiologically relevant response.
Protocol 2: Assessing Phototoxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability.
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Plating: Plate your neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Experimental Groups: Prepare the following experimental groups:
-
Control (no treatment)
-
This compound only (no illumination)
-
Illumination only (no this compound)
-
This compound + varying illumination parameters (different laser powers and/or durations)
-
-
Treatment:
-
Add this compound to the appropriate wells.
-
Expose the wells to the designated illumination parameters using your uncaging setup.
-
-
Incubation: Incubate the cells for a period of time after treatment (e.g., 24 hours) to allow for the development of phototoxic effects.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated groups to the control group to determine the percentage of cell viability.
-
| Parameter | Recommendation |
| This compound Concentration | Use the lowest effective concentration (empirically determined). |
| Laser Power | Use the minimum power required for a reliable response. |
| Pulse Duration | Use the shortest possible pulse duration. |
| Wavelength (2P) | ~800 nm |
| Wavelength (1P) | ~473 nm |
Visualizations
Signaling Pathways
Two primary pathways can contribute to cell damage in this compound experiments: phototoxicity-induced cellular stress and glutamate-induced excitotoxicity.
Caption: Phototoxicity-induced cellular stress pathway.
Caption: Glutamate-induced excitotoxicity pathway.
Experimental Workflow
Caption: General experimental workflow for this compound uncaging.
Minimizing GABAergic antagonism of RuBi-Glutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RuBi-Glutamate in their experiments. The focus is on minimizing the known GABAergic antagonism associated with this caged compound to ensure the accuracy and validity of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on mitigating GABAergic antagonism.
| Issue | Potential Cause | Recommended Solution |
| Reduced or abolished inhibitory postsynaptic currents (IPSCs) after this compound application. | GABAergic antagonism by this compound.[1] | 1. Optimize this compound Concentration: Use the lowest effective concentration. For one-photon excitation, concentrations as low as 5-30 µM can be effective.[1] For two-photon uncaging, start with concentrations around 300 µM and titrate downwards if possible.[1] 2. Perform Control Experiments: Record baseline GABAergic activity before and after this compound application to quantify the extent of antagonism. 3. Consider Alternative Caged Compounds: If GABAergic antagonism remains a significant issue, evaluate other caged glutamate compounds, although many exhibit stronger GABAergic blockade than this compound.[1][2] |
| Increased neuronal excitability or epileptiform activity observed after this compound application. | Blockade of inhibitory circuits due to GABAergic antagonism.[1] | 1. Lower this compound Concentration: This is the most critical step to reduce the blockade of GABAergic transmission.[1][3] 2. Include GABAA Receptor Agonists: In some experimental paradigms, co-application of a low concentration of a GABAA receptor agonist might help to counterbalance the antagonistic effect, though this requires careful validation. 3. Limit Illumination Area: Confine the uncaging light to the specific area of interest to minimize widespread network effects. |
| Inconsistent or no glutamate-mediated response upon photoactivation. | 1. Suboptimal this compound Concentration: The concentration may be too low for effective uncaging. 2. Inadequate Light Power or Wavelength: Incorrect illumination parameters will result in inefficient photolysis. 3. Photodamage: Excessive light exposure can lead to cellular damage and unresponsiveness.[4] | 1. Titrate this compound Concentration: If no response is observed, incrementally increase the concentration, while monitoring for GABAergic side effects. 2. Optimize Uncaging Parameters: For one-photon uncaging, use light in the blue-visible spectrum (e.g., 473 nm).[1] For two-photon uncaging, an excitation wavelength of around 800 nm is often optimal.[1] Adjust laser power to the minimum required to elicit a physiological response. 3. Minimize Light Exposure: Use short light pulses and limit the duration of the experiment to prevent phototoxicity. |
| Observed neuronal death or significant morphological changes after the experiment. | Glutamate excitotoxicity or phototoxicity.[4] | 1. Control Glutamate Concentration: Ensure that the uncaged glutamate concentration mimics physiological levels. This can be controlled by adjusting both the this compound concentration and the light intensity/duration. 2. Reduce Light Exposure: Use the lowest effective light power and shortest possible illumination times. 3. Culture Health: Ensure the health of the neuronal cultures or tissue slices before starting the experiment, as compromised cells are more susceptible to damage.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a "caged" glutamate compound, meaning that the glutamate molecule is rendered biologically inactive by being bound to a photolabile protecting group based on ruthenium photochemistry.[1][2] When illuminated with visible or two-photon light, this bond is broken, releasing glutamate in a spatially and temporally precise manner.[1][3] This allows researchers to stimulate specific neurons or even individual dendritic spines to study neuronal circuits and synaptic plasticity.[1][2]
Q2: What is GABAergic antagonism and why is it a concern with this compound?
A2: GABAergic antagonism refers to the blockade of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[5] Like many caged compounds, this compound can act as an antagonist at GABAA receptors, meaning it can reduce or block inhibitory neurotransmission.[1] This is a significant concern because it can alter the excitatory/inhibitory balance in neuronal networks, potentially leading to artifacts such as increased neuronal excitability or even epileptiform activity.[1]
Q3: How does the GABAergic antagonism of this compound compare to other caged compounds like MNI-Glutamate?
A3: this compound generally exhibits less GABAergic antagonism than MNI-Glutamate at effective concentrations.[1][2] This is primarily because this compound has a higher quantum efficiency and can be used at lower concentrations to achieve the same level of glutamate release.[1][3] For example, at a concentration of 300 µM, this compound reduces evoked IPSCs by approximately 50%, whereas MNI-Glutamate at the same concentration causes a more pronounced decrease of around 83%.[1]
Quantitative Comparison of GABAergic Antagonism
| Caged Compound | Concentration | Reduction in Evoked IPSCs | Reference |
| This compound | 300 µM | ~50% | [1] |
| MNI-Glutamate | 300 µM | ~83% | [1] |
| MNI-Glutamate | 2.5 mM | ~97% (complete block) | [1] |
Q4: What are the recommended concentrations for using this compound?
A4: The optimal concentration depends on the specific application (one-photon vs. two-photon uncaging) and the experimental preparation.
-
One-Photon Uncaging: Concentrations in the range of 5 µM to 30 µM are often sufficient due to the high absorption cross-section in the visible light spectrum.[1]
-
Two-Photon Uncaging: A concentration of around 300 µM is a common starting point for generating reliable functional responses.[1]
It is always recommended to perform a concentration-response curve to determine the lowest effective concentration for your specific setup to minimize side effects.
Q5: What are the ideal wavelengths for uncaging this compound?
A5:
-
One-Photon Excitation: Blue light, for example, from a 473 nm laser, is effective for one-photon uncaging.[1]
-
Two-Photon Excitation: A wavelength of 800 nm has been found to be optimal for two-photon uncaging of this compound.[1]
Experimental Protocols
Protocol 1: Quantification of GABAergic Antagonism of this compound
This protocol describes a method to measure the extent of GABAergic antagonism of this compound in brain slices using whole-cell patch-clamp electrophysiology.
-
Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model.
-
Recording Setup:
-
Perfuse the slices with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.
-
Use a cesium-based intracellular solution to isolate inhibitory currents.
-
Hold the neuron at a potential of 0 mV or +10 mV to record outward GABAergic inhibitory postsynaptic currents (IPSCs).
-
-
Baseline Recording:
-
Place a stimulating electrode in a location known to evoke inhibitory responses in the recorded neuron.
-
Deliver electrical stimuli to evoke stable baseline IPSCs. Record at least 10-20 baseline IPSCs.
-
-
This compound Application:
-
Bath-apply this compound at the desired experimental concentration (e.g., 300 µM).
-
Allow the compound to equilibrate for at least 10-15 minutes.
-
-
Post-Application Recording:
-
Evoke IPSCs using the same stimulation parameters as in the baseline condition.
-
Record at least 10-20 IPSCs in the presence of this compound.
-
-
Washout:
-
Perfuse the slice with aCSF without this compound for 20-30 minutes to wash out the compound.
-
Record evoked IPSCs again to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the averaged IPSCs from the baseline, this compound, and washout conditions.
-
Calculate the percentage reduction in IPSC amplitude in the presence of this compound compared to the baseline.
-
Visualizations
Caption: Glutamate uncaging and GABAergic antagonism pathway.
Caption: Workflow for minimizing GABAergic antagonism.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing RuBi-Glutamate Uncaging
Welcome to the technical support center for RuBi-Glutamate uncaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the spatial resolution of their experiments.
Troubleshooting & FAQs
This section addresses common issues encountered during this compound uncaging experiments in a question-and-answer format.
General & Setup
Q1: My spatial resolution is poor, and I'm activating a larger area than intended. What are the likely causes and solutions?
A1: Poor spatial resolution is a common challenge. The primary factors to investigate are your laser parameters, the objective's numerical aperture (NA), and potential glutamate diffusion.
-
Laser Power and Duration: Excessive laser power or long pulse durations increase the two-photon excitation volume, leading to a larger uncaging area. Start with the lowest effective power and shortest duration, then gradually increase until a reliable response is detected.[1] The goal is to find the minimum photon flux required for effective uncaging.
-
Objective NA: A higher numerical aperture (NA) objective is crucial for achieving a tightly focused laser spot. An objective with a low NA will result in a larger focal volume and, consequently, poorer spatial resolution.
-
Glutamate Diffusion: Once uncaged, glutamate diffuses from the focal point.[2][3] This can activate nearby receptors outside the intended target zone. To minimize this, use the lowest possible concentration of this compound that still yields a robust signal and consider the timing of your measurements relative to the uncaging event.[4][5]
-
Focusing: Ensure the laser is precisely focused on the target structure (e.g., a single dendritic spine). Even minor focal shifts can significantly increase the activation area.
Q2: I am observing signs of photodamage or phototoxicity in my sample. How can I mitigate this?
A2: Photodamage is a serious concern that can compromise experimental results. It often results from excessive laser energy delivered to the tissue.[6][7]
-
Reduce Laser Power and Exposure: This is the most critical step. Use the minimum laser power and shortest pulse duration necessary for a detectable physiological response.[1] Avoid repeated stimulation of the same location if possible.
-
Use Longer Wavelengths: Two-photon excitation of this compound is typically performed around 800 nm.[1][4] This near-infrared wavelength is generally less damaging to tissue than shorter wavelengths.[8]
-
Avoid Direct Illumination of Sensitive Structures: When targeting structures like dendritic spines, position the uncaging spot immediately adjacent to the spine head rather than directly on it.[4] This can elicit a response while minimizing direct energy absorption by the spine.
-
Monitor Cell Health: Continuously monitor the morphology and health of the target cell. Signs of photodamage include membrane blebbing, swelling, or irreversible changes in fluorescence.
Q3: The uncaging-evoked response is weak or inconsistent. What should I check?
A3: A weak or unreliable signal can stem from several factors, from the caged compound itself to the experimental setup.
-
This compound Concentration: Ensure you are using an appropriate concentration. While lower concentrations are desirable to avoid side effects, too low a concentration will yield a weak signal. Concentrations around 300 µM are often used in brain slices.[4][9]
-
Laser Alignment and Focus: Verify that the laser path is correctly aligned and that the beam is tightly focused at the desired depth. Misalignment can drastically reduce the power density at the focal point.
-
Compound Integrity: this compound is light-sensitive.[5] Protect solutions from ambient light during preparation and experiments to prevent premature uncaging and degradation.[1] Prepare fresh solutions for each experiment if possible.
-
Tissue Depth: Laser power may need to be adjusted for deeper targets within the tissue to compensate for light scattering.[1][10]
Advanced Topics
Q4: How does the spatial resolution of two-photon uncaging with this compound compare to other caged compounds?
A4: this compound offers excellent spatial resolution, comparable to other commonly used compounds like MNI-glutamate, allowing for the stimulation of individual dendritic spines.[1][4][11] The two-photon absorption maximum for this compound is around 800 nm.[1] The precise resolution is system-dependent but can achieve sub-micron accuracy.
Q5: I'm concerned about this compound blocking GABAergic transmission. How can I minimize this effect?
A5: Many caged glutamate compounds, including this compound, can have off-target effects, such as blocking GABA-A receptors.[4][5] this compound's high quantum efficiency is an advantage here, as it allows for the use of lower concentrations compared to some other caged compounds, which helps to mitigate the blockade of GABAergic transmission.[4][5][9]
Q6: Can I perform simultaneous calcium imaging with this compound uncaging?
A6: Yes, but with caution. The two-photon excitation wavelength for this compound (~800 nm) can be close to the wavelengths used for exciting some calcium indicators.[1] This can lead to unintentional uncaging during the imaging scan. Careful selection of the calcium indicator and distinct excitation wavelengths for imaging and uncaging are necessary to avoid crosstalk.
Data & Parameters
Optimizing your experiment requires careful consideration of several parameters. The following tables summarize key quantitative data from the literature to guide your setup.
Table 1: Two-Photon Uncaging Parameters for this compound
| Parameter | Typical Value | Notes | Source |
| Excitation Wavelength | 800 nm | Near the peak two-photon absorption for this compound. | [1] |
| Concentration (Brain Slices) | 300 µM | Effective concentration for eliciting neuronal responses. | [4][9] |
| Laser Power (at sample) | 150 - 400 mW | Highly dependent on depth, objective, and desired response. Start low. | [4] |
| Pulse Duration | ~4 ms | For eliciting reliable depolarizations at single spines. | [4] |
| Achieved Spatial Resolution | ~0.8 µm (Lateral), ~1.9 µm (Axial) | Measured in vivo. Resolution is typically better in slice preparations. | [10] |
Table 2: Comparison of Caged Glutamate Compounds
| Compound | 2P Max Wavelength | Key Advantages | Key Disadvantages | Source |
| This compound | ~800 nm | High quantum efficiency, excitable with visible light (1P). | Can block GABA-A receptors. | [1][4][5] |
| MNI-Glutamate | ~720 nm | Well-characterized, high spatial resolution. | Lower quantum efficiency requires higher concentrations. | [1] |
| DEAC450-Glutamate | ~900 nm | Red-shifted, allowing for two-color uncaging experiments. | Can have off-target effects on GABA-A receptors. | [1][12] |
Visual Guides & Workflows
Glutamate Signaling Pathway
The diagram below illustrates the sequence of events following the uncaging of glutamate at a synapse.
Caption: Post-uncaging glutamate signaling cascade at an excitatory synapse.
Troubleshooting Workflow for Poor Spatial Resolution
Use this decision tree to diagnose and solve issues related to poor spatial resolution in your uncaging experiments.
Caption: A decision tree for troubleshooting poor spatial resolution.
Experimental Protocols
Protocol 1: Calibration of Uncaging Laser Power
This protocol provides a method to determine the optimal laser power for eliciting physiological responses while minimizing photodamage.
Objective: To find the minimum laser power required to evoke a consistent uncaging-evoked Excitatory Postsynaptic Current (uEPSC) that mimics a miniature EPSC (mEPSC).
Materials:
-
Two-photon microscope with a Ti:Sapphire laser tuned to ~800 nm.
-
Brain slice preparation (e.g., hippocampal or cortical).
-
ACSF (Artificial Cerebrospinal Fluid) containing this compound (e.g., 300 µM).
-
Whole-cell patch-clamp setup.
-
Target neuron filled with a fluorescent dye (e.g., Alexa Fluor 488/594) for visualization.
Methodology:
-
Establish a Stable Whole-Cell Recording: Patch a target neuron in voltage-clamp mode (Vhold = -65 mV) and allow the fluorescent dye to fill the dendritic arbor.
-
Select a Target Spine: Using two-photon imaging, identify a clear, isolated dendritic spine on a secondary or tertiary dendrite.
-
Position the Uncaging Beam: Park the laser beam at a point immediately adjacent (~0.2 µm) to the head of the selected spine.[4]
-
Initial Power Setting: Set the laser power to a very low, sub-threshold level (e.g., 5-10 mW at the sample). Set a short pulse duration (e.g., 1-4 ms).[4]
-
Iterative Power Increase:
-
Deliver a single laser pulse and record the electrophysiological response.
-
Increase the laser power in small increments (e.g., 5-10 mW).
-
Repeat the uncaging pulse at each power level, allowing sufficient time between pulses (~10-20 seconds) to prevent receptor desensitization.
-
-
Determine Threshold: Identify the minimum power that consistently elicits a small, fast-rising inward current (~5-10 pA), characteristic of a single-synapse response.[1]
-
Monitor for Photodamage: Throughout the calibration, monitor the morphology of the spine and dendrite. If any signs of swelling, blebbing, or sustained changes in fluorescence occur, discard the data from that cell and use a lower power range for subsequent experiments.
-
Confirmation: Once the optimal power is determined, deliver a series of 5-7 test pulses at this power to ensure the response is stable and reliable.[1]
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Extrasynaptic Glutamate Diffusion in the Hippocampus: Ultrastructural Constraints, Uptake, and Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 6. Highly nonlinear photodamage in two-photon fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Best practices for preparing and storing RuBi-Glutamate solutions
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the preparation and storage of RuBi-Glutamate solutions. Tailored for researchers, scientists, and drug development professionals, this guide aims to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing a this compound stock solution?
A1: this compound is soluble in water.[1][2] A common stock solution concentration is 20 mM.[1][2] For experimental use, such as in two-photon uncaging experiments in brain slices, a final concentration of 300 µM in the bath is frequently cited.[3][4]
Q2: How should I store the solid this compound compound and prepared solutions?
A2: Solid this compound should be stored at -20°C.[1][2] It is recommended to prepare solutions fresh on the day of use.[1] If storage of a solution is necessary, it can be stored at -20°C for up to one month.[1] To maintain stability, it is crucial to protect both the solid compound and solutions from light.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive.[1] Exposure to light can lead to the degradation of the compound and premature uncaging of glutamate, which can affect experimental outcomes. Therefore, it is essential to store the compound and any prepared solutions in the dark.[1]
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: While not explicitly stated for this compound in the search results, general best practices for similar biological reagents, like L-Glutamine solutions, advise against multiple freeze-thaw cycles as they can hasten degradation.[5] For optimal performance, it is recommended to aliquot stock solutions into smaller, single-use volumes before freezing.
Q5: What are the optimal wavelengths for one-photon and two-photon uncaging of this compound?
A5: this compound can be uncaged using visible light for one-photon excitation.[1][3][6] For two-photon excitation, the optimal wavelength is around 800 nm.[3][4][7]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for the preparation and use of this compound solutions.
| Parameter | Recommended Value | Source(s) |
| Stock Solution | ||
| Solvent | Water | [1][2] |
| Maximum Solubility | 20 mM | [1][2] |
| Storage Temperature (Solid) | -20°C | [1][2] |
| Storage Temperature (Solution) | -20°C (up to one month) | [1] |
| Working Solution | ||
| Typical Concentration | 300 µM (for two-photon uncaging) | [3][4] |
| Uncaging Parameters | ||
| One-Photon Excitation | Visible Light (e.g., 473 nm) | [3][8] |
| Two-Photon Excitation | ~800 nm | [3][4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (20 mM)
-
Bring the vial of solid this compound to room temperature before opening.
-
Calculate the required volume of high-purity water to achieve a 20 mM concentration based on the amount of this compound in the vial. The molecular weight for calculation can be found on the product's certificate of analysis. For guidance, the molecular weight is approximately 970.54 g/mol .[2]
-
Add the calculated volume of water to the vial.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
For immediate use, proceed to dilute to the final working concentration.
-
For storage, aliquot the stock solution into single-use volumes, protect from light, and store at -20°C for up to one month.[1]
Protocol 2: Two-Photon Uncaging of this compound in Brain Slices
This protocol is adapted from methodologies described in studies on neuronal activation.[3][4]
-
Prepare artificial cerebrospinal fluid (ACSF) appropriate for your experimental preparation.
-
Prepare a 300 µM working solution of this compound by diluting the 20 mM stock solution in ACSF.[3][4]
-
Protect the working solution from light during preparation and throughout the experiment.
-
Bath-apply the 300 µM this compound solution to the brain slice preparation.
-
Use a two-photon microscope equipped with a laser tuned to approximately 800 nm for uncaging.[3][4][7]
-
Target the laser to the specific cellular or subcellular region of interest (e.g., dendritic spines).
-
Deliver laser pulses of appropriate duration and power to achieve glutamate uncaging. These parameters will need to be optimized for your specific setup and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to uncaging | 1. Degraded this compound: The compound may have been exposed to light or stored improperly. 2. Suboptimal uncaging parameters: Laser power, pulse duration, or wavelength may not be optimal. 3. Incorrect solution concentration: The final concentration of this compound in the bath may be too low. | 1. Always prepare fresh solutions from a properly stored solid compound. Protect all solutions from light. 2. Calibrate your laser power and optimize the uncaging parameters for your specific setup. Ensure the laser is tuned to the optimal wavelength (~800 nm for two-photon). 3. Verify the dilution calculations and ensure the final concentration is sufficient (e.g., 300 µM for two-photon uncaging).[3][4] |
| Spontaneous, non-specific neuronal activation or cell death | 1. Premature uncaging: Exposure of the this compound solution to ambient light or intense illumination from the imaging setup.[9][10] 2. GABAergic antagonism: At the concentrations used for two-photon uncaging, this compound can partially block GABAergic transmission, potentially leading to hyperexcitability.[3][4][7] | 1. Minimize light exposure at all stages. Use red-shifted light for sample illumination where possible. If imaging fluorescent markers, choose fluorophores with excitation spectra that do not overlap with this compound's absorption. 2. Be aware of the potential for GABA receptor antagonism.[3][7] Consider the inclusion of appropriate controls to account for this effect. The inhibitory effect of this compound (~50% reduction in IPSCs at 300 µM) is less pronounced than that of MNI-glutamate.[3][4] |
| Precipitate in the solution after thawing | 1. Poor solubility at low temperatures. 2. Freeze-thaw cycles leading to degradation or precipitation. | 1. Equilibrate the solution to room temperature and vortex gently to see if the precipitate redissolves.[1] 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: A logical flowchart for troubleshooting common issues.
Caption: Signaling pathway from uncaging to neuronal firing.
References
- 1. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 2. tocris.com [tocris.com]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to calibrate laser power for RuBi-Glutamate uncaging
Welcome to the technical support center for RuBi-Glutamate uncaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the photostimulation of neurons using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (Ruthenium-bipyridine-trimethylphosphine-Glutamate) is a caged compound that, upon illumination with visible or infrared light, rapidly releases glutamate.[1][2][3] This property allows for the precise spatial and temporal control of glutamate receptor activation on neurons, enabling the study of synaptic function, dendritic integration, and neural circuits with single-cell or even single-spine precision.[1][2] One of its key advantages is its high quantum efficiency, allowing it to be used at lower concentrations compared to other caged compounds like MNI-glutamate, which helps to minimize the blockade of GABAergic transmission.[1][2][3]
Q2: What laser wavelengths are recommended for this compound uncaging?
A2: The optimal laser wavelength depends on whether you are performing one-photon or two-photon uncaging.
-
One-Photon Excitation: 473 nm is a commonly used wavelength.[1][2]
-
Two-Photon Excitation: 800 nm is considered optimal.[1][2][4] This wavelength is near the peak power output for many Ti:Sapphire lasers used in two-photon microscopy.[1]
Q3: What are the typical laser power and pulse duration settings for successful uncaging?
A3: Laser power and pulse duration are critical parameters that need to be carefully calibrated for each experimental setup. The goal is to elicit a physiological response while avoiding phototoxicity. Below are some reported values as a starting point:
-
Two-Photon Uncaging (Somatic): To elicit action potentials in pyramidal neurons, laser powers of 150-400 mW on the sample with a pulse duration of approximately 70 ms have been used.[1] In some instances, a power of 180 mW was sufficient to evoke a single action potential, while 220 mW evoked two.[1][2]
-
Two-Photon Uncaging (Dendritic Spines): For stimulating individual dendritic spines, 4 ms laser pulses are effective.[1] The laser beam is typically positioned adjacent to the spine head (~0.2 µm away) to prevent photodamage.[1]
-
One-Photon Uncaging: 1 ms laser pulses have been shown to generate reliable depolarizations.[1]
It is crucial to adjust these parameters based on the specific neuron type, depth of the target in the tissue, and the concentration of this compound.[4]
Q4: What concentration of this compound should I use?
A4: The recommended concentration of this compound varies between one-photon and two-photon experiments:
-
Two-Photon Experiments: A concentration of 300 μM is commonly used to generate reliable functional responses.[1][2]
-
One-Photon Experiments: Due to a higher absorption cross-section, lower concentrations, typically around 30 μM, are sufficient.[1][2] Responses have been generated with concentrations as low as ~5 μM.[1]
Q5: Does this compound affect inhibitory neurotransmission?
A5: Yes, at a concentration of 300 μM, this compound can significantly reduce GABAergic responses.[1] However, this effect is less pronounced compared to MNI-glutamate at its effective concentrations.[1] While MNI-glutamate can completely block evoked inhibitory postsynaptic currents (IPSCs) at the concentrations needed for effective two-photon uncaging (2.5 mM), 300 μM this compound reduces them by about 50%.[1] This partial preservation of inhibition allows for experiments in a more physiological regime.
Troubleshooting Guide
Issue 1: No observable neuronal response after laser stimulation.
-
Possible Cause: Insufficient laser power or pulse duration.
-
Solution: Gradually increase the laser power and/or pulse duration. Monitor the cell's health closely for any signs of photodamage. It's recommended to start with the lower end of the suggested power ranges and incrementally adjust.
-
-
Possible Cause: Incorrect laser focusing or targeting.
-
Solution: Ensure the laser is precisely focused on the target area (e.g., soma or next to a dendritic spine). For spine stimulation, positioning the beam ~0.2 µm from the spine head is critical to avoid direct damage while still activating receptors.[1]
-
-
Possible Cause: Low concentration of this compound.
-
Solution: Verify that the correct concentration of this compound is being used for your experimental paradigm (one-photon vs. two-photon). Ensure proper perfusion of the slice or culture to allow the compound to reach the target neurons.
-
-
Possible Cause: Blockade of glutamate receptors.
Issue 2: Signs of phototoxicity or cell death.
-
Possible Cause: Excessive laser power or prolonged exposure.
-
Solution: Reduce the laser power and/or shorten the pulse duration. Use the minimum effective power required to elicit a physiological response. For repeated stimulations, ensure there is a sufficient interval between pulses (e.g., 2 seconds for 4 ms pulses).[1]
-
-
Possible Cause: Direct illumination of sensitive structures.
-
Solution: For dendritic spine uncaging, avoid directly targeting the spine head. Instead, position the laser beam adjacent to it (~0.2 µm away).[1]
-
-
Possible Cause: Light sensitivity of this compound leading to spontaneous uncaging.
Issue 3: Uncaging response is not reproducible.
-
Possible Cause: Instability of the laser output.
-
Solution: Check the stability of your laser system. Allow the laser to warm up sufficiently before starting the experiment.
-
-
Possible Cause: Fluctuation in the concentration of this compound.
-
Solution: Ensure a constant and stable perfusion of the this compound solution.
-
-
Possible Cause: Desensitization of glutamate receptors.
-
Solution: If stimulating at high frequencies, receptor desensitization might occur. Increase the interval between laser pulses to allow for receptor recovery.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound uncaging experiments.
Table 1: Recommended Laser Parameters for this compound Uncaging
| Parameter | One-Photon Uncaging | Two-Photon Uncaging |
| Wavelength | 473 nm[1][2] | 800 nm[1][2][4] |
| Typical Power | Not specified, adjust empirically | 150 - 400 mW (somatic)[1] |
| Pulse Duration | 1 ms[1] | 4 ms (spine), ~70 ms (somatic)[1] |
Table 2: this compound Concentration and Effects
| Parameter | Value |
| Concentration (One-Photon) | 30 μM (can be as low as 5 μM)[1][2] |
| Concentration (Two-Photon) | 300 μM[1][2] |
| Effect on Evoked IPSCs (300 μM) | ~50% reduction[1] |
| Comparison with MNI-Glutamate | MNI-Glutamate at 2.5 mM completely blocks evoked IPSCs[1] |
Experimental Protocols & Visualizations
Protocol: Laser Power Calibration for Two-Photon Uncaging
-
Preparation: Prepare brain slices and perfuse with ACSF containing 300 μM this compound.[1]
-
Cell Targeting: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a layer 2/3 pyramidal cell). Fill the neuron with a fluorescent dye (e.g., Alexa-594) for visualization.
-
Initial Imaging: Image the neuron at a non-activating wavelength (e.g., 850 nm) with minimal laser power to avoid premature uncaging.[1]
-
Somatic Stimulation:
-
Position the uncaging laser beam (800 nm) over the soma.
-
Start with a low laser power (e.g., 100 mW) and a moderate pulse duration (e.g., 50 ms).
-
Deliver a single pulse and record the electrophysiological response.
-
Gradually increase the laser power in small increments (e.g., 20-40 mW) until you observe a subthreshold depolarization or an action potential.[1][2]
-
Note the threshold power for eliciting an action potential.
-
-
Dendritic Spine Stimulation:
-
Locate a dendritic spine for stimulation.
-
Position the uncaging laser beam approximately 0.2 μm from the edge of the spine head.[1]
-
Use a shorter pulse duration (e.g., 4 ms).[1]
-
Deliver a single pulse and record the uncaging-evoked excitatory postsynaptic potential (uEPSP).
-
Adjust the laser power to elicit a uEPSP with physiological kinetics.
-
Signaling Pathway: Glutamate Receptor Activation by Uncaging
The uncaging of this compound releases glutamate, which then binds to and activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors. This leads to an influx of positive ions (Na+ and Ca2+), causing depolarization of the neuronal membrane, which can result in an excitatory postsynaptic potential (EPSP) or trigger an action potential.
Logical Diagram: Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common issues during this compound uncaging experiments.
References
Dealing with variability in RuBi-Glutamate uncaging responses
Welcome to the technical support center for RuBi-Glutamate uncaging experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a caged glutamate compound that, upon photostimulation with visible or two-photon light, releases glutamate with high spatial and temporal precision.[1][2][3] It is favored in many neuroscience applications because it exhibits lower antagonism of GABAergic transmission compared to other caged compounds like MNI-glutamate, allowing for more physiologically relevant studies of neuronal excitation.[1][2][3]
Q2: What are the optimal excitation wavelengths for this compound uncaging?
A2: For two-photon excitation, the optimal wavelength for this compound is around 800 nm.[1][2][4] For one-photon excitation, a wavelength of 473 nm has been shown to be effective.[1][2]
Q3: What concentrations of this compound should I use?
A3: The recommended concentration of this compound depends on the experimental paradigm. For two-photon uncaging experiments, concentrations typically range from 300 µM to 800 µM.[1][2][5] For one-photon experiments, a lower concentration of around 30 µM is often sufficient.[1]
Q4: How can I confirm that the observed responses are due to glutamate receptor activation?
A4: To verify that the uncaging-evoked responses are mediated by glutamate receptors, you can apply glutamate receptor antagonists. The response should be significantly reduced or completely blocked by the application of antagonists such as APV for NMDA receptors and CNQX for AMPA receptors.[1]
Troubleshooting Guide
Issue 1: High Variability in Postsynaptic Response Amplitude
Possible Cause 1.1: Fluctuations in Laser Power.
-
Troubleshooting Steps:
-
Regularly measure the laser power at the objective to ensure consistent output.
-
Check for and minimize any sources of optical path instability.
-
Ensure the Pockels cell or other power modulation device is functioning correctly.
-
Possible Cause 1.2: Degradation of this compound Solution.
-
Troubleshooting Steps:
-
Prepare fresh this compound solution for each experiment.
-
Protect the solution from light as much as possible, for example by covering computer screens with red filters.[4]
-
Store stock solutions aliquoted and frozen, protected from light.
-
Possible Cause 1.3: Variability in Cellular Health or Receptor Expression.
-
Troubleshooting Steps:
-
Monitor the health of the cells or tissue slice throughout the experiment.
-
Ensure consistent experimental conditions (e.g., temperature, perfusion rate).
-
Be aware that receptor expression levels can vary between cells and even between different dendritic spines on the same neuron.
-
Issue 2: No or Weak Postsynaptic Response
Possible Cause 2.1: Insufficient Laser Power or Pulse Duration.
-
Troubleshooting Steps:
-
Gradually increase the laser power and/or pulse duration to find the optimal stimulation parameters for your setup.
-
Refer to the parameter tables below for typical ranges used in published studies.
-
Possible Cause 2.2: Incorrect Focus or Targeting of the Uncaging Laser.
-
Troubleshooting Steps:
-
Carefully align the uncaging laser with the imaging laser.
-
Ensure the uncaging laser is focused precisely on the dendritic spine or region of interest. The uncaging spot is often positioned approximately 0.3 µm away from the edge of the spine head.[5]
-
Possible Cause 2.3: Low Concentration of this compound at the Target Site.
-
Troubleshooting Steps:
-
Ensure adequate perfusion of the this compound solution to the target area.
-
For in vivo experiments, allow sufficient time for the caged compound to diffuse into the tissue.[6]
-
Issue 3: Photodamage to the Cell or Tissue
Possible Cause 3.1: Excessive Laser Power or Prolonged Exposure.
-
Troubleshooting Steps:
-
Use the minimum laser power and shortest pulse duration necessary to elicit a reliable response.
-
Avoid repeated stimulation of the same location in rapid succession.
-
Monitor the morphology of the cell for any signs of damage (e.g., swelling, blebbing).
-
Quantitative Data Summary
The following tables summarize key experimental parameters for this compound uncaging from various studies.
Table 1: Two-Photon Uncaging Parameters for this compound
| Parameter | Value | Reference |
| Wavelength | 800 nm | [1][2] |
| Concentration | 300 µM - 800 µM | [1][2][5] |
| Laser Power (on sample) | ~25-30 mW to 150-400 mW | [1][5] |
| Pulse Duration | ~4 ms to 70 ms | [1][5] |
Table 2: One-Photon Uncaging Parameters for this compound
| Parameter | Value | Reference |
| Wavelength | 473 nm | [1][2] |
| Concentration | ~30 µM | [1] |
| Laser Pulse Duration | 1 ms | [1] |
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging on a Single Dendritic Spine
-
Prepare artificial cerebrospinal fluid (ACSF) and add this compound to a final concentration of 300-800 µM.
-
Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Visualize the dendritic spines using two-photon imaging.
-
Position the uncaging laser spot (~800 nm) approximately 0.3 µm from the edge of the target spine head.[5]
-
Deliver a short laser pulse (e.g., 4 ms, ~25-30 mW on sample) to uncage glutamate.[5]
-
Record the resulting excitatory postsynaptic potential (EPSP) or current (EPSC).
-
To confirm the response is from glutamate receptors, bath-apply glutamate receptor antagonists (e.g., 40 µM APV and 20 µM CNQX) and observe the blockade of the uncaging-evoked response.[1]
Visualizations
Below are diagrams illustrating key concepts in this compound uncaging experiments.
Caption: Glutamate receptor signaling pathway.
Caption: Experimental workflow for this compound uncaging.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. In vivo glutamate uncaging. [bio-protocol.org]
Preventing premature uncaging of RuBi-Glutamate by ambient light
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature uncaging of RuBi-Glutamate caused by ambient light.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to ambient light?
A1: this compound is a "caged" compound where a glutamate molecule is chemically bound to a light-sensitive ruthenium-based complex.[1][2][3] This "cage" renders the glutamate inactive. This compound is specifically designed to be highly efficient at absorbing visible light (particularly in the blue-green spectrum) to release, or "uncage," the glutamate.[1][4][5] This high efficiency means that even low levels of ambient laboratory light can be sufficient to cause gradual, unintended uncaging, leading to experimental complications.[6][7]
Q2: What are the primary signs of premature uncaging in my experiment?
A2: The most common sign is an unexpected increase in baseline neuronal activity or spontaneous firing after the bath application of this compound, but before your intended photostimulation.[8] This indicates that free glutamate is already present in the system, activating receptors non-specifically. Other signs can include inconsistent responses to photostimulation or widespread cell death, which may be caused by glutamate-induced excitotoxicity from a higher-than-expected concentration of uncaged glutamate.[9]
Q3: What specific light sources in the lab should I be most concerned about?
A3: Standard overhead fluorescent room lights, microscope light sources (even when not directed at the sample), and even light from computer monitors can be sufficient to cause premature uncaging of this compound.[6][7][9] The compound has a broad absorption in the visible spectrum, with a peak around 450-473 nm (blue light), but its sensitivity can extend beyond 550 nm.[4][9][10] Therefore, any light source that is not specifically filtered to exclude these wavelengths poses a risk.
Q4: How should I properly prepare and store this compound to ensure its stability?
A4: this compound is water-soluble.[2] For storage, it is recommended to keep the solid compound and any stock solutions at -20°C.[2] It is best to prepare and use solutions on the same day.[2] If storage of a solution is required, it can be kept at -20°C for up to one month.[2] When preparing aliquots or handling the compound, it is critical to do so in the dark or under dim, long-wavelength red light to prevent degradation. Always ensure solutions are fully equilibrated to room temperature and free of precipitate before use.[2]
Q5: Can I use a standard brightfield or fluorescence microscope illuminator when focusing on my sample?
A5: It is highly discouraged. Standard illuminators emit broad-spectrum light that will rapidly uncage this compound across your entire sample, not just at the intended point of stimulation. This will increase background activation and compromise the spatial precision of your experiment. All focusing and sample visualization should be performed using light that is outside the absorption spectrum of this compound, such as transmitted light passed through a long-pass filter (e.g., >650 nm) or by using infrared differential interference contrast (IR-DIC) microscopy.
Photochemical Data Summary
The following table summarizes the key photochemical properties of this compound.
| Parameter | Value / Range | Notes |
| 1-Photon Absorption Max (λmax) | ~450 - 473 nm[3][4][10] | Corresponds to the blue region of the visible spectrum. |
| Molar Extinction Coefficient | >4,000 M⁻¹ cm⁻¹ at 473 nm[1][4] | Indicates high efficiency of light absorption. |
| Quantum Yield of Uncaging | ~0.13 at pH 7[1][4] | Represents a high efficiency of glutamate release per absorbed photon. |
| Recommended 1-Photon Uncaging | 473 nm[4] | Blue laser light is effective for single-photon uncaging. |
| Recommended 2-Photon Uncaging | 800 nm[4][11] | Optimal for two-photon experiments, offering deeper tissue penetration. |
| Release Speed | Nanoseconds[1]; < 50 ns[2] | The photorelease of glutamate is extremely rapid upon light absorption. |
Visual Guides and Workflows
Caption: Diagram of the one-photon uncaging process of this compound.
Caption: Recommended experimental workflow to minimize ambient light exposure.
Troubleshooting Guide
Problem: High baseline neuronal activity, spontaneous firing, or cell death after applying this compound.
This is the most common issue and strongly suggests premature uncaging has occurred. Follow these steps to diagnose and resolve the problem.
Caption: Troubleshooting decision tree for high background activity.
Detailed Experimental Protocols
Protocol 1: Safe Preparation of this compound Stock and Working Solutions
-
Work Environment: Conduct all steps in a dark room. If visibility is required, use a dim, red light source with a long-pass filter (e.g., >650 nm).
-
Reconstitution: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute in high-purity water or buffer (e.g., HEPES-buffered ACSF) to a desired stock concentration (e.g., 20 mM).[2]
-
Aliquotting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in light-proof microcentrifuge tubes (e.g., black or amber colored).
-
Storage: Label the aliquots clearly and store them at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw a single aliquot in the dark. Dilute it to the final working concentration (e.g., 30-300 µM) using your experimental buffer.[4][8] Wrap the tube containing the working solution in aluminum foil to protect it from light.
Protocol 2: Best Practices for Handling During an Experiment
-
Light Discipline: Before starting, ensure the entire experimental area is light-proof. Turn off all unnecessary lights, computer monitors, and cover any indicator LEDs on equipment with black tape. Use blackout curtains or cloths to cover the microscope setup.[6][7]
-
Perfusion System: If using a perfusion system to apply this compound, use opaque or black-sleeved tubing to prevent light from reaching the solution as it travels to the sample chamber.
-
Focusing and Visualization: Locate the cells of interest using transmitted light with an appropriate long-pass filter or with IR-DIC microscopy. Do not use any form of fluorescence or unfiltered brightfield illumination while this compound is present.
-
Control Experiment: Before your main experiment, perfuse the vehicle/buffer alone and measure baseline activity. Then, perfuse the this compound solution without delivering a light stimulus for an extended period (e.g., 10-15 minutes). An increase in activity during this phase confirms a premature uncaging problem, likely from a light leak in your setup.
-
Execution: Once you have a stable, low-activity baseline with this compound applied, proceed with your targeted photostimulation protocol.
References
- 1. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 2. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. higleylab.org [higleylab.org]
- 11. In vivo glutamate uncaging. [bio-protocol.org]
How to control for nonspecific effects of RuBi-Glutamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RuBi-Glutamate for neurotransmitter uncaging experiments. The focus is on identifying and controlling for the nonspecific effects of this compound to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound (Ruthenium-bipyridine-trimethylphosphine-caged-L-glutamate) is a photolabile compound, or "caged" glutamate, that allows for the precise release of glutamate in biological systems using light.[1][2] Its main advantages include:
-
Visible and Two-Photon Excitation: It can be activated by both one-photon (visible light, e.g., 473 nm) and two-photon (infrared light, e.g., 800 nm) excitation.[2][3][4]
-
High Quantum Efficiency: this compound has a high quantum efficiency, meaning a significant portion of absorbed photons leads to the release of glutamate. This allows for the use of lower concentrations compared to other caged compounds like MNI-glutamate.[2][3][5]
-
Reduced Nonspecific Effects: It exhibits fewer nonspecific effects, particularly a less potent blockade of GABAergic transmission, compared to MNI-glutamate.[2][3][5]
-
High Spatiotemporal Resolution: Two-photon uncaging of this compound offers excellent spatial and temporal control, enabling the activation of individual dendritic spines.[2][3][5]
Q2: What are the known nonspecific effects of this compound?
The primary nonspecific effect of this compound is a partial blockade of GABAergic transmission.[2][3] Even at concentrations effective for two-photon uncaging (e.g., 300 µM), this compound can significantly reduce the amplitude of evoked inhibitory postsynaptic currents (IPSCs).[3][4] Additionally, like other caged compounds, there are concerns about potential phototoxicity from the uncaging laser and potential biological activity of the photolysis byproducts (the "RuBi-cage" and released ligands).
Q3: How do the nonspecific effects of this compound compare to MNI-Glutamate?
This compound generally has a less pronounced inhibitory effect on GABAergic transmission than MNI-glutamate at effective concentrations.[3][4] This is a significant advantage for studying neural circuits where maintaining the balance of excitation and inhibition is crucial.
Troubleshooting Guide: Controlling for Nonspecific Effects
This guide provides detailed experimental protocols to identify and control for the nonspecific effects of this compound.
Issue 1: Potential Blockade of GABAergic Transmission
Symptom: Unexplained changes in inhibitory synaptic events or neuronal excitability after bath application of this compound, even before uncaging.
Troubleshooting Steps:
-
Characterize the Effect on Evoked IPSCs: Directly measure the impact of this compound on inhibitory transmission.
-
Assess Impact on Spontaneous and Miniature IPSCs: Investigate the effect on spontaneous and action-potential-independent inhibitory events.
Objective: To quantify the degree of inhibition of GABAergic currents by this compound.
Methodology:
-
Establish a whole-cell voltage-clamp recording from a neuron of interest.
-
Isolate GABAergic currents by pharmacologically blocking glutamatergic transmission. Perfuse the slice with ACSF containing AMPA receptor (e.g., 20 µM CNQX) and NMDA receptor (e.g., 40 µM APV) antagonists.[2][3]
-
Place a stimulating electrode near the recorded neuron to evoke IPSCs.
-
Record baseline evoked IPSCs.
-
Bath-apply this compound at the working concentration (e.g., 300 µM).
-
Record evoked IPSCs in the presence of this compound and compare the amplitude to the baseline. A significant reduction indicates a blockade of GABAergic transmission.[3][4]
Data Presentation: Comparison of GABAergic Blockade
| Caged Compound | Concentration | Reduction in Evoked IPSC Amplitude | Reference |
| This compound | 300 µM | ~50% | [3][4] |
| MNI-Glutamate | 300 µM | ~83% | [3][4] |
| MNI-Glutamate | 2.5 mM | ~97% | [3][4] |
Issue 2: Potential Phototoxicity from the Uncaging Laser
Symptom: Changes in cell health, morphology, or baseline electrophysiological properties after laser illumination, even in the absence of a response to uncaged glutamate.
Troubleshooting Steps:
-
Laser-Only Control: Perform a control experiment where the laser is applied under the same conditions but without this compound present.
-
Minimize Laser Exposure: Use the lowest laser power and shortest pulse duration that reliably elicits a physiological response.
Objective: To determine if the uncaging laser itself causes any cellular damage or physiological changes.
Methodology:
-
Prepare the experimental setup as you would for a this compound uncaging experiment, but perfuse with standard ACSF without the caged compound.
-
Select a target region (e.g., a dendritic spine or soma).
-
Apply the same laser stimulation parameters (wavelength, power, duration, and frequency) that you would use for uncaging.
-
Monitor the cell's health and electrophysiological properties (e.g., resting membrane potential, input resistance, spontaneous activity) before, during, and after laser stimulation.
-
Any significant changes observed in the absence of this compound can be attributed to phototoxicity.
Issue 3: Potential Biological Activity of Photolysis Byproducts
Symptom: Unexplained physiological effects that persist long after the uncaging event or occur in regions distant from the uncaging site.
Troubleshooting Steps:
-
Pre-photolysis Control: Apply a solution of this compound that has been exposed to light to inactivate the caged compound and generate the photolysis byproducts.
Objective: To test for biological effects of the RuBi-cage and other photolysis byproducts.
Methodology:
-
Prepare a solution of this compound at the working concentration.
-
Expose this solution to a broad-spectrum light source of the appropriate wavelength (e.g., 473 nm) for a sufficient duration to ensure complete photolysis of the this compound. The completion of photolysis can be monitored by spectroscopy if available.
-
Bath-apply this pre-photolysed solution to the slice.
-
Monitor the cell's health and electrophysiological properties for any changes. Any observed effects can be attributed to the photolysis byproducts.
Issue 4: Confirming the Response is Mediated by Glutamate Receptors
Symptom: It is essential to confirm that the physiological response observed upon uncaging is due to the activation of glutamate receptors and not an artifact.
Troubleshooting Steps:
-
Pharmacological Blockade: Use specific glutamate receptor antagonists to block the uncaging-evoked response.
Objective: To verify that the uncaging-evoked response is mediated by glutamate receptors.
Methodology:
-
Establish a stable uncaging-evoked response (e.g., an excitatory postsynaptic potential or current).
-
Bath-apply a cocktail of glutamate receptor antagonists, such as an NMDA receptor antagonist (e.g., 40 µM D-APV) and an AMPA/kainate receptor antagonist (e.g., 20 µM CNQX).[2][3]
-
Attempt to elicit the uncaging response again in the presence of the antagonists.
-
A complete or near-complete block of the response confirms that it was mediated by glutamate receptors.[3][4] The response should recover after washing out the antagonists.
Data Presentation: Efficacy of Pharmacological Blockade
| Antagonists | Concentration | Reduction in Uncaging-Evoked Voltage | Reference |
| APV/CNQX | 40 µM / 20 µM | 96.7 ± 1.5% | [3][4] |
Issue 5: Ensuring Spatial and Temporal Specificity
Symptom: Uncertainty about whether the observed response is localized to the site of uncaging and is temporally locked to the light pulse.
Troubleshooting Steps:
-
Spatial Resolution Mapping: Systematically move the uncaging spot away from the target to map the spatial extent of the response.
-
Temporal Fidelity Check: Ensure the onset of the physiological response is tightly correlated with the timing of the uncaging light pulse.
Objective: To determine the spatial resolution of this compound uncaging in your setup.
Methodology:
-
Identify a target structure, such as a dendritic spine.
-
Position the uncaging laser spot at the target and elicit a baseline response.
-
Systematically move the uncaging spot in small increments (e.g., 0.5-1 µm) away from the target in the x, y, and z dimensions.
-
Measure the amplitude of the uncaging-evoked response at each new position.
-
Plot the response amplitude as a function of distance from the target to determine the spatial profile of uncaging. The response should fall off sharply with distance.[3][6]
Data Presentation: Spatial Resolution of this compound Uncaging
| Plane | Distance from Target | Response Amplitude Reduction | Reference |
| XY (Lateral) | 1.3 µm | ~80% | [3] |
| XY (Lateral) | 10 µm | Minimal response | [2][3] |
| Z (Axial) | 30 µm | Strongly reduced subthreshold depolarization | [2][3] |
References
- 1. Two-photon microscopy: shedding light on the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in RuBi-Glutamate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their RuBi-Glutamate experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Ruthenium-bipyridine-trimethylphosphine-caged glutamate) is a photoactivatable "caged" compound.[1] It is designed to be biologically inactive until it is exposed to light of a specific wavelength. Upon illumination, it undergoes a rapid chemical reaction, releasing free glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system.[1][2][3] This allows for precise spatial and temporal control over neuronal activation. This compound can be activated by both one-photon (visible light) and two-photon (infrared light) excitation.[4][5]
Q2: What are the advantages of using this compound over other caged glutamate compounds like MNI-Glutamate?
This compound offers several advantages:
-
Visible Light Excitation: It can be uncaged with visible light, which can be less phototoxic to cells compared to the UV light required for many other caged compounds.[3][4]
-
High Quantum Efficiency: It has a high quantum efficiency, meaning a larger proportion of absorbed photons lead to the release of glutamate. This allows for the use of lower concentrations and lower light power, further reducing the risk of phototoxicity.[1][4][5]
-
Reduced GABAergic Blockade: At effective concentrations, this compound has been shown to have a less pronounced blocking effect on GABAergic transmission compared to MNI-Glutamate, leading to more physiologically relevant experimental conditions.[3][4][6]
-
Two-Photon Compatibility: this compound is efficiently uncaged by two-photon excitation, typically around 800 nm, which allows for highly localized glutamate release with subcellular resolution.[4][7]
Q3: How should I prepare and store this compound solutions?
For optimal performance and stability:
-
Storage: Store the solid compound at -20°C, protected from light.[1]
-
Stock Solutions: Prepare stock solutions in water, as this compound is water-soluble.[1] It is recommended to prepare fresh solutions on the day of the experiment.[1] If storage is necessary, aliquots can be stored at -20°C for up to a month.[1]
-
Handling: this compound is light-sensitive.[1][8] Protect solutions from light by using amber tubes or wrapping tubes in foil. When in use, minimize exposure to ambient light and consider using red filters on computer screens and monitors.[4][7] Before use, ensure any frozen solutions are fully thawed and free of precipitates.[1]
Troubleshooting Guides
Low Signal-to-Noise Ratio
Problem: The evoked post-synaptic potentials or currents (EPSPs/EPSCs) are small and difficult to distinguish from baseline noise.
Possible Causes & Solutions:
-
Insufficient Laser Power: The laser power at the sample may be too low for efficient uncaging.
-
Suboptimal Wavelength: The excitation wavelength may not be optimal for this compound.
-
Incorrect Pulse Duration: The duration of the laser pulse may be too short.
-
Low this compound Concentration: The concentration in the bath may be insufficient.
-
Misalignment of the Uncaging Spot: The laser spot may not be precisely targeted to the area of interest (e.g., a dendritic spine).
Phototoxicity and Cell Health Issues
Problem: Neurons show signs of damage (e.g., swelling, blebbing, or loss of membrane potential) during or after the experiment.
Possible Causes & Solutions:
-
Excessive Laser Power or Illumination Duration: High laser power or prolonged exposure can lead to photodamage.
-
Solution: Use the minimum laser power and shortest pulse duration that elicits a reliable response.[7] Avoid repeated stimulation of the same location in rapid succession.
-
-
Ambient Light Exposure: this compound is sensitive to visible light, and prolonged exposure to ambient light can lead to widespread, uncontrolled glutamate release, causing excitotoxicity.[8][13]
-
High Concentration of this compound: While less toxic than some alternatives, very high concentrations of this compound can still have adverse effects.
-
Solution: Use the lowest effective concentration.
-
Inconsistent or Unreliable Responses
Problem: The amplitude of the uncaging-evoked responses is highly variable between trials or different cells.
Possible Causes & Solutions:
-
Instability of the Laser: Fluctuations in laser output power can lead to variable uncaging efficiency.
-
Solution: Ensure the laser has had adequate time to warm up and stabilize. Monitor the laser power throughout the experiment.
-
-
Tissue Depth and Scattering: In brain slice preparations, the depth of the target neuron can affect the laser power reaching it due to light scattering.[7][10]
-
Compound Degradation: this compound may degrade if not stored and handled properly.
-
Solution: Prepare fresh solutions for each experiment and protect them from light.[1]
-
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Two-Photon Uncaging
| Parameter | Recommended Range | Notes |
| Wavelength | 800 - 810 nm | Close to the two-photon absorption maximum for this compound.[7] |
| Concentration | 300 - 800 µM | Higher concentrations may be needed for in vivo experiments.[4][12] |
| Laser Power at Sample | 15 - 400 mW | Power should be optimized for the specific setup and target depth.[4][9] |
| Pulse Duration | 0.5 - 4 ms | Longer durations increase glutamate release but also the risk of phototoxicity.[9][10][11] |
| Uncaging Location | ~0.2 - 0.3 µm from spine head | For single spine stimulation, this minimizes direct illumination of the spine.[4][9] |
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging on a Single Dendritic Spine
-
Preparation: Prepare acute brain slices or neuronal cultures as per standard laboratory protocols.
-
This compound Application: Bath-apply this compound at a final concentration of 300-800 µM in artificial cerebrospinal fluid (ACSF).[4][12] Allow at least 15-20 minutes for the compound to perfuse the tissue.[12] Protect the preparation from light.
-
Cell Identification and Patching: Using a two-photon microscope, identify a target neuron. Perform whole-cell patch-clamp recording.
-
Imaging: Acquire a high-resolution z-stack of the dendritic region of interest to identify individual spines. Use a non-uncaging wavelength (e.g., >900 nm) or minimal laser power at the uncaging wavelength to avoid premature uncaging.[4]
-
Uncaging:
-
Data Acquisition: Record the resulting uncaging-evoked excitatory postsynaptic potential (uEPSP) or current (uEPSC) through the patch-clamp amplifier.
-
Controls:
-
Verify that the response is mediated by glutamate receptors by applying glutamate receptor antagonists (e.g., APV and CNQX). The response should be blocked.[2][4]
-
Confirm that the imaging laser power alone is insufficient to cause uncaging by applying laser pulses at the imaging power and duration.[9]
-
Visualizations
Caption: Mechanism of this compound uncaging and subsequent neuronal activation.
Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound experiments.
References
- 1. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: RuBi-Glutamate vs. MNI-Glutamate for Two-Photon Uncaging
In the dynamic field of neuroscience research, the precise spatio-temporal control of neuronal activity is paramount. Two-photon uncaging of neurotransmitters has emerged as a powerful technique to achieve this, allowing for the activation of individual synapses and the mapping of neural circuits with subcellular resolution. Among the various "caged" glutamate compounds available, RuBi-Glutamate and MNI-glutamate have become two of the most prominent tools. This guide provides an in-depth, data-driven comparison of their performance to aid researchers in selecting the optimal compound for their experimental needs.
Quantitative Performance Metrics
A direct comparison of the key photophysical and pharmacological properties of this compound and MNI-glutamate reveals distinct advantages and disadvantages for each.
| Property | This compound | MNI-Glutamate | References |
| Two-Photon Absorption Maximum | ~800 nm | ~720 nm | [1] |
| Quantum Yield (Φ) | ~0.13 | 0.065 - 0.085 | [2][3] |
| Typical Concentration for 2P Uncaging | 300 µM | 2.5 - 10 mM | [1][2] |
| Antagonism of GABA-A Receptors | Significant, but less than MNI-glutamate | Strong antagonist | [1][2] |
| Photolysis Speed | < 50 ns | Rapid | [3][4] |
| Solubility | Water soluble | Highly soluble in physiological buffer | [3][4] |
Key Differences and Experimental Considerations
Wavelength of Excitation: The red-shifted two-photon absorption maximum of this compound (~800 nm) offers a potential advantage as it is closer to the peak power output of commonly used Ti:sapphire lasers.[1] This can be particularly beneficial for experiments requiring beam splitting with a spatial light modulator.[1] Conversely, the ~720 nm excitation peak of MNI-glutamate has been the standard for many years and is well-characterized.[1][3]
Efficacy and Concentration: this compound exhibits a higher quantum yield, meaning that each absorbed photon is more likely to result in the release of glutamate.[2] This higher efficiency allows for the use of significantly lower concentrations (around 300 µM) compared to MNI-glutamate (often requiring 2.5 mM or higher for effective two-photon uncaging).[2]
Off-Target Effects: A critical consideration is the antagonistic effect of these compounds on GABA-A receptors. MNI-glutamate is a potent antagonist of GABAergic transmission, which can lead to epileptiform activity in the absence of action potential blockers like tetrodotoxin (TTX).[1] While this compound also shows some antagonism, it is significantly less pronounced than that of MNI-glutamate at the effective concentrations used for uncaging.[2][5] For instance, at 300 µM, this compound produced a ~50% reduction in evoked GABAergic IPSCs, whereas MNI-glutamate at the same concentration caused an ~83% reduction, and at its effective concentration of 2.5 mM, it completely blocked the response.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for a two-photon uncaging experiment designed to probe synaptic function.
Signaling Pathway Activation
The ultimate goal of uncaging is to mimic the natural process of synaptic transmission. The diagram below depicts the signaling cascade initiated by the photorelease of glutamate.
Detailed Experimental Protocol
This protocol provides a generalized framework for performing two-photon glutamate uncaging experiments in acute brain slices. Specific parameters may need to be optimized for individual experimental setups and preparations.
1. Slice Preparation:
-
Prepare 300-400 µm thick acute brain slices from the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.
2. Electrophysiology:
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.
-
Perform whole-cell patch-clamp recordings from the neuron of interest. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the cell morphology.
3. Application of Caged Glutamate:
-
After establishing a stable whole-cell recording, add the caged glutamate compound to the perfusion ACSF at the desired final concentration (e.g., 300 µM for this compound or 2.5 mM for MNI-Glutamate).
-
Allow the caged compound to perfuse for at least 10-15 minutes before starting the uncaging experiments.
4. Two-Photon Imaging and Uncaging:
-
Use the two-photon microscope to visualize the fluorescently labeled neuron and identify dendritic spines for uncaging.
-
Tune the Ti:sapphire laser to the appropriate wavelength for uncaging (e.g., ~800 nm for this compound or ~720 nm for MNI-Glutamate).
-
Position the uncaging laser spot adjacent to the head of the selected dendritic spine.
-
Deliver a brief laser pulse (e.g., 0.5-2 ms duration) to photorelease glutamate. The laser power should be adjusted to elicit a physiological-like postsynaptic current (uncaging-evoked EPSC or uEPSC).[1]
5. Data Acquisition and Analysis:
-
Record the uEPSCs in voltage-clamp mode.
-
Analyze the amplitude, rise time, and decay kinetics of the recorded currents.
-
To confirm that the recorded currents are mediated by glutamate receptors, they can be blocked by bath application of glutamate receptor antagonists (e.g., CNQX for AMPA receptors and APV for NMDA receptors).[2]
Conclusion
Both this compound and MNI-glutamate are effective tools for two-photon uncaging, each with a distinct set of characteristics. MNI-glutamate, being the more established compound, has a long track record and a vast body of literature supporting its use.[1][3] However, its strong antagonism of GABA-A receptors is a significant drawback.[1][2] this compound offers the advantages of a higher quantum yield, allowing for use at lower, less pharmacologically disruptive concentrations, and a red-shifted excitation spectrum that may be more compatible with some experimental setups.[1][2] The choice between these two compounds will ultimately depend on the specific requirements of the experiment, with a careful consideration of the potential for off-target effects.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Neuronal Stimulation: RuBi-Glutamate vs. Optogenetics
For researchers, scientists, and drug development professionals navigating the landscape of neuronal stimulation techniques, the choice between chemical and genetic tools is a critical one. This guide provides an objective comparison of two prominent methods: RuBi-Glutamate, a chemical uncaging compound, and optogenetics, a genetically encoded approach. By examining their efficacy, precision, and potential limitations through experimental data, this guide aims to inform the selection of the most suitable technique for specific research applications.
At a Glance: Key Performance Metrics
The decision between this compound and optogenetics often hinges on the specific requirements of an experiment, such as the need for cell-type specificity, the desired temporal and spatial resolution, and the tolerance for potential off-target effects. The following table summarizes the key quantitative differences between the two techniques, drawing from published experimental findings.
| Feature | This compound | Optogenetics (Channelrhodopsin-2) |
| Principle of Operation | Light-induced uncaging of glutamate from a ruthenium-based compound. | Genetic expression of light-sensitive ion channels (e.g., ChR2) in target neurons. |
| Target Specificity | Non-specific to cell type; acts on all neurons in the illuminated area. | High cell-type specificity achievable through targeted gene expression using promoters or viral vectors.[1][2] |
| Excitation Wavelength | One-photon: ~450 nm (blue light); Two-photon: ~780-800 nm.[3][4][5] | Typically ~470 nm (blue light) for Channelrhodopsin-2 (ChR2).[1] |
| Temporal Precision | Glutamate release occurs in less than 50 ns.[5] Neuronal response onset is rapid, enabling precise temporal control. | Millisecond-scale temporal precision for channel opening and neuronal depolarization.[6] |
| Spatial Resolution | High spatial resolution, capable of stimulating individual dendritic spines (~1 µm) with two-photon excitation.[3][4][7][8] | Can achieve single-cell resolution, but subcellular targeting is challenging and depends on expression levels and light delivery.[9] |
| Off-Target Effects | Can partially block GABAergic transmission, especially at higher concentrations (e.g., 300 µM).[3][4][10] Does not require genetic modification. | Potential for off-target neuronal activation due to light scattering or retinal stimulation in in vivo experiments.[11] Requires genetic modification, which can have its own biological implications. |
| Invasiveness | Requires delivery of the caged compound to the target area, which can be invasive for in vivo studies. | Requires initial genetic modification (e.g., viral injection), followed by light delivery which can also be invasive.[12] |
Delving Deeper: Signaling Pathways and Experimental Workflows
To better understand the fundamental differences in their mechanisms of action and experimental implementation, the following diagrams illustrate the signaling pathways and a generalized experimental workflow for both this compound and optogenetics.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for key experiments involving this compound and optogenetic stimulation in an in vitro slice preparation.
Neuronal Stimulation using this compound Uncaging
Objective: To activate a target neuron or specific dendritic spines in a brain slice using two-photon uncaging of this compound.
Materials:
-
Brain slices (e.g., cortical or hippocampal)
-
Artificial cerebrospinal fluid (ACSF)
-
Patch-clamp electrophysiology setup
-
Two-photon laser scanning microscope with a tunable laser (e.g., Ti:Sapphire) set to ~780-800 nm[3]
-
Data acquisition and analysis software
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated ACSF.
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with ACSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Switch the perfusion to ACSF containing 300 µM this compound and allow for equilibration.[3][4]
-
Under visual guidance, position the laser spot over the soma of the recorded neuron or a specific dendritic spine.
-
Deliver a brief laser pulse (e.g., 1-5 ms) to uncage glutamate.
-
Record the resulting excitatory postsynaptic potential (EPSP) or action potential.
-
To confirm the response is mediated by glutamate receptors, bath apply glutamate receptor antagonists (e.g., CNQX and APV) and observe the blockade of the light-evoked response.[3][4]
-
To assess spatial resolution, move the laser spot in small increments away from the target and measure the decay of the response.
Optogenetic Neuronal Stimulation with Channelrhodopsin-2 (ChR2)
Objective: To activate a genetically targeted neuron expressing ChR2 in a brain slice using blue light stimulation.
Materials:
-
Brain slices from an animal previously injected with a viral vector carrying a Cre-dependent ChR2 construct (or from a transgenic animal expressing ChR2 in specific neurons).
-
ACSF
-
Patch-clamp electrophysiology setup
-
Light source (e.g., 473 nm laser or LED) coupled to an optical fiber.[1]
-
Data acquisition and analysis software
Procedure:
-
Prepare acute brain slices from the ChR2-expressing animal and maintain them in oxygenated ACSF.
-
Transfer a slice to the recording chamber and continuously perfuse with ACSF.
-
Identify ChR2-expressing neurons, often visualized by a fluorescent reporter co-expressed with ChR2 (e.g., mCherry).
-
Establish a whole-cell patch-clamp recording from a ChR2-positive neuron.
-
Position the tip of the optical fiber above the recorded neuron.
-
Deliver brief pulses of blue light (e.g., 1-10 ms) to activate ChR2.
-
Record the resulting inward current (in voltage-clamp) or depolarization and action potentials (in current-clamp).
-
Vary the duration and intensity of the light pulses to characterize the neuron's response properties.
-
To confirm the specificity of the stimulation, record from a neighboring ChR2-negative neuron and ensure no direct light-evoked response is observed.
Conclusion: Selecting the Right Tool for the Job
Both this compound and optogenetics are powerful techniques for neuronal stimulation, each with a distinct set of advantages and disadvantages.
This compound excels in its exceptional spatial resolution, making it the preferred choice for studies focused on subcellular compartments like individual dendritic spines.[3][4][7][8] Its non-genetic nature also simplifies experimental setup for researchers who do not have access to or expertise in genetic manipulation techniques. However, its lack of cell-type specificity and potential for off-target effects on inhibitory circuits are important considerations.[3][4]
Optogenetics , on the other hand, offers unparalleled cell-type specificity, a crucial feature for dissecting the function of specific neuronal populations within complex circuits.[1][2] The ability to genetically encode the light-sensitive machinery allows for chronic and repeated stimulation in behaving animals. The main limitations lie in the initial requirement for genetic modification and the potential for light-induced artifacts in in vivo preparations.[11]
Ultimately, the choice between this compound and optogenetics will be guided by the specific scientific question being addressed. For researchers investigating the intricacies of synaptic function at the level of individual spines, this compound offers unmatched precision. For those aiming to understand the role of genetically defined cell types in neural circuits and behavior, optogenetics provides an indispensable tool. A thorough understanding of the principles, capabilities, and limitations of each technique is paramount for designing rigorous and impactful neuroscience experiments.
References
- 1. Use of channelrhodopsin for activation of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted optogenetic stimulation and recording of neurons in vivo using cell-type-specific expression of Channelrhodopsin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
- 6. The optogenetic (r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oertner.com [oertner.com]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects of optogenetics | Sainsbury Wellcome Centre [sainsburywellcome.org]
- 12. ‘Optogenetics’ sheds light on role of different neurons | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Assessing the Specificity of RuBi-Glutamate Uncaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The optical control of neuronal activity through the uncaging of neurotransmitters has become an indispensable tool in neuroscience research. RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-glutamate) has emerged as a valuable caged compound, offering distinct advantages over traditional nitrobenzyl-based compounds. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Key Performance Metrics: A Quantitative Comparison
The efficacy and specificity of a caged glutamate compound are determined by several key photophysical and pharmacological parameters. The following table summarizes these properties for this compound and other widely used caged glutamates.
| Property | This compound | MNI-Glutamate | DNI-Glutamate (MDNI-Glu) | CDNI-Glutamate |
| One-Photon Excitation Wavelength | Visible (e.g., 473 nm)[1] | UV (e.g., 350-370 nm) | UV | UV |
| Two-Photon Excitation Maximum | ~800 nm[2] | ~720 nm[3] | ~720 nm | ~720 nm[4] |
| Quantum Yield (Φ) | ~0.13[1][2] | 0.065 - 0.085[5] | ~0.5[5] | ~0.5[4] |
| Two-Photon Uncaging Cross-Section (δu) | Not explicitly quantified in GM, but effective for 2P uncaging[3][6] | 0.06 GM @ 720-730 nm[3][6] | ~5-6 times more effective than MNI-Glu[5] | Not specified |
| GABAergic Transmission Blockade | ~50% reduction in IPSCs at 300 µM[1] | ~83% reduction at 300 µM; ~97% at 2.5 mM[1] | Not specified | Less than MNI-Glu[3] |
| Aqueous Stability | High[5] | High[5] | Slow hydrolysis at physiological pH[7] | Slow hydrolysis at physiological pH[7] |
Mechanism of this compound Uncaging
Upon absorption of a photon (either one visible or two near-infrared), the ruthenium complex in this compound becomes electronically excited. This leads to the rapid cleavage of the bond coordinating the glutamate molecule, releasing it into the extracellular space.
Caption: Mechanism of light-induced glutamate release from this compound.
Assessing Specificity: Experimental Protocols
The specificity of caged glutamate compounds is primarily assessed by measuring their effects on non-target receptors and by confirming that the photo-released glutamate activates its intended receptors.
Characterization of Glutamate Receptor Activation
This experiment confirms that the uncaged molecule is indeed glutamate and that it activates glutamate receptors.
-
Preparation: Prepare acute brain slices (e.g., from rodent hippocampus or cortex) and maintain them in artificial cerebrospinal fluid (ACSF).
-
Recording: Obtain whole-cell patch-clamp recordings from a neuron within the slice.
-
Application: Bath-apply this compound at a working concentration (e.g., 300 µM).
-
Photostimulation: Use a focused laser beam (e.g., 473 nm for one-photon or 800 nm for two-photon) to irradiate a small area near the recorded neuron's dendrites or soma.
-
Measurement: Record the postsynaptic currents (uncaging-evoked excitatory postsynaptic currents, uEPSCs) or potentials (uEPSPs).
-
Pharmacological Blockade: To confirm the response is mediated by glutamate receptors, add specific antagonists to the bath. For example, a combination of CNQX (an AMPA receptor antagonist) and APV (an NMDA receptor antagonist) should block the light-evoked responses. A significant reduction or complete elimination of the uEPSC/uEPSP confirms that the response was due to the activation of glutamate receptors.[1]
Evaluation of Off-Target Effects on GABAergic Transmission
A critical aspect of specificity is the lack of interaction with other neurotransmitter systems. MNI-glutamate, for instance, is known to antagonize GABA-A receptors. This experiment quantifies the extent of this off-target effect for this compound.
-
Preparation and Recording: As described above, obtain whole-cell recordings from a neuron.
-
Isolation of GABAergic Currents: To isolate inhibitory postsynaptic currents (IPSCs), clamp the neuron at a holding potential that makes GABAergic currents inward (e.g., 0 mV or +10 mV, depending on the internal and external chloride concentrations) and add glutamate receptor antagonists (CNQX and APV) to the ACSF.
-
Evoke IPSCs: Use an extracellular stimulating electrode to evoke IPSCs in the recorded neuron.
-
Application of Caged Compound: After establishing a stable baseline of evoked IPSCs, bath-apply the caged glutamate compound (e.g., 300 µM this compound or MNI-Glutamate).
-
Measurement: Record the amplitude of the evoked IPSCs in the presence of the caged compound and compare it to the baseline. A reduction in the IPSC amplitude indicates an antagonistic effect on GABAergic transmission. Experimental data shows that at 300 µM, this compound reduces evoked IPSCs by approximately 50%, whereas MNI-glutamate at the same concentration causes a more pronounced reduction of about 83%.[1]
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of a caged glutamate compound.
Caption: Workflow for assessing the on-target and off-target effects of caged glutamates.
Conclusion
This compound presents a compelling alternative to traditional UV-sensitive caged glutamates, particularly for experiments requiring visible light excitation and minimal disruption of inhibitory circuits. Its key advantages include:
-
Visible Light Excitation: Reduces phototoxicity and allows for deeper tissue penetration compared to UV light.[5]
-
High Quantum Efficiency: Allows for the use of lower concentrations, minimizing potential off-target effects.[1][5]
-
Reduced GABAergic Blockade: Exhibits significantly less antagonism of GABA-A receptors compared to MNI-glutamate, making it more suitable for studying the interplay of excitatory and inhibitory signaling.[1]
-
High Spatial Resolution: Effective for two-photon uncaging, enabling the stimulation of individual dendritic spines.[1][5]
While this compound offers these benefits, researchers should consider the specific requirements of their experimental design, including the available light sources and the sensitivity of their preparation to potential off-target effects, when selecting a caged glutamate compound. The experimental protocols outlined in this guide provide a framework for validating the specificity of any caged compound in a given experimental context.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of RuBi-Glutamate Uncaging with Patch-Clamp Recordings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RuBi-Glutamate with other common caged glutamate compounds, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the replication and cross-validation of these findings in your own research.
Performance Comparison of Caged Glutamate Compounds
The efficacy of a caged compound is determined by several key photophysical and pharmacological properties. This section compares this compound to other widely used alternatives, MNI-Glutamate and DEAC450-Glutamate, based on their quantum yield, two-photon action cross-section, and their effects on GABAergic transmission.
| Property | This compound | MNI-Glutamate | DEAC450-Glutamate |
| Quantum Yield (Φ) | ~0.13[1][2] | 0.065–0.085[3] | 0.39[4] |
| Two-Photon Action Cross-Section (δu) (GM) | 0.14 (at 800 nm)[4] | 0.06 (at 720-740 nm)[3][4] | 0.5 (at 900 nm)[4] |
| One-Photon Excitation Wavelength | Visible (e.g., 473 nm)[1][2] | Near-UV (e.g., 330-350 nm)[3] | Visible (e.g., 450 nm)[4] |
| Blockade of GABAergic IPSCs | ~50% at 300 µM[1][2] | ~83% at 300 µM; ~97% at 2.5 mM[1][2] | EC50 of ~33 µM[4] |
Key Insights:
-
This compound offers a good balance of a relatively high quantum yield and a respectable two-photon cross-section, allowing for efficient uncaging with both one-photon (visible light) and two-photon (infrared light) excitation.[1][2][5] A significant advantage is its reduced blockade of GABAergic transmission compared to MNI-Glutamate, making it more suitable for studying the interplay between excitatory and inhibitory circuits.[1][2]
-
MNI-Glutamate is a well-established caged compound but has a lower quantum yield and a smaller two-photon cross-section compared to the other two.[3] Its most significant drawback is the pronounced blockade of GABAergic currents at concentrations required for effective two-photon uncaging.[1][6]
-
DEAC450-Glutamate exhibits a very high quantum yield and a large two-photon cross-section, making it a highly efficient compound for uncaging.[4] However, it also shows a potent blockade of GABA-A receptors, with a low EC50 value.[4][7]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a detailed, generalized protocol for cross-validating glutamate uncaging with patch-clamp recordings in brain slices.
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, and 1 CaCl2.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (typically 300-400 µm thick).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover. A typical ACSF contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, and 2 CaCl2.
-
After recovery, maintain the slices at room temperature in oxygenated ACSF until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 1-2 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
The internal solution composition depends on the experimental goals. For recording excitatory postsynaptic currents (EPSCs), a typical internal solution contains (in mM): 135 Cs-MeSO3, 10 HEPES, 10 Na2-Phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2-7.3 with CsOH. A fluorescent dye (e.g., Alexa Fluor 488 or 594) can be included to visualize the neuron's morphology.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a potential of -70 mV to record glutamate-mediated EPSCs. To isolate NMDA receptor-mediated currents, the holding potential can be changed to +40 mV.
This compound Uncaging
-
Bath-apply this compound to the ACSF at a concentration of 150-300 µM.[1]
-
For one-photon uncaging, use a laser (e.g., 473 nm) coupled to the microscope's light path.
-
For two-photon uncaging, use a Ti:Sapphire laser tuned to approximately 800 nm.[2]
-
Focus the laser to a small spot (~1 µm) near a dendritic spine or the soma of the patched neuron.
-
Deliver short laser pulses (0.5-5 ms) to photorelease glutamate.
-
Record the resulting uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs) using the patch-clamp amplifier.
-
To confirm that the recorded currents are mediated by glutamate receptors, apply glutamate receptor antagonists such as CNQX (for AMPA receptors) and APV (for NMDA receptors).[8]
Visualizations
Glutamate Receptor Signaling Pathway
The uncaging of glutamate leads to the activation of postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, initiating a cascade of intracellular events.
Caption: Glutamate receptor signaling cascade.
Experimental Workflow: Cross-Validation
The following diagram illustrates the workflow for cross-validating this compound uncaging with patch-clamp recordings.
Caption: Experimental validation workflow.
References
- 1. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. higleylab.org [higleylab.org]
- 8. ijbs.com [ijbs.com]
Navigating the Nuances of Neuronal Photoactivation: A Comparative Guide to RuBi-Glutamate and Its Successors
For researchers in neuroscience and drug development, the precise spatiotemporal control of neuronal activity is paramount. Caged compounds, which release a bioactive molecule upon photostimulation, have emerged as indispensable tools for dissecting neural circuits with light. Among these, RuBi-Glutamate garnered attention for its visible-light sensitivity. However, the evolution of photochemical tools has brought forth a new generation of caged glutamates with enhanced properties. This guide provides an in-depth comparison of this compound against these newer alternatives, supported by quantitative data and experimental methodologies, to inform the selection of the optimal tool for your research needs.
This compound: The Visible Light Pioneer and Its Inherent Limitations
Ruthenium-bipyridine-trimethylphosphine-caged glutamate (this compound) marked a significant advancement by enabling the use of visible light for glutamate uncaging, thereby reducing phototoxicity and increasing tissue penetration compared to UV-sensitive compounds.[1] It can be activated by both one-photon (blue light) and two-photon (infrared light) excitation.[2][3] Despite these advantages, several limitations have curbed its widespread adoption, particularly in two-photon uncaging experiments.[4][5]
A notable drawback is its non-specific effects, including the blockade of GABAergic transmission.[2] Although this compound exhibits less GABAergic antagonism than MNI-Glutamate at similar concentrations, this off-target effect can complicate the interpretation of circuit-level responses.[2] Furthermore, while effective for one-photon uncaging, its two-photon uncaging cross-section is relatively modest, and it has been less utilized in two-photon studies compared to other compounds.[4][5]
The New Wave: Enhanced Precision and Efficiency
Newer caged glutamate compounds have been developed to overcome the limitations of their predecessors, offering higher quantum yields, larger two-photon cross-sections, and refined spectral properties for orthogonal photoactivation. Key players in this new wave include MNI-Glutamate, CDNI-Glutamate, and DEAC450-Glutamate.
-
MNI-Glutamate (4-methoxy-7-nitroindolinyl-glutamate): One of the first caged glutamates to be widely and successfully used for two-photon uncaging.[4][5] It boasts a well-characterized profile and is effective at 720-740 nm, but requires relatively high concentrations which can lead to significant GABA-A receptor antagonism.[2][6]
-
CDNI-Glutamate (7-carboxy-2,3-dicyano-6-nitroquinoxaline-caged glutamate): An improvement upon MNI-Glutamate, CDNI-Glutamate exhibits a significantly higher quantum yield, meaning more glutamate is released per photon absorbed.[4][7]
-
DEAC450-Glutamate (7-diethylaminocoumarin-4-yl)methyl-caged glutamate): This compound represents a significant leap forward, offering a large two-photon cross-section and a red-shifted excitation maximum around 900 nm.[8][9] This spectral separation from MNI- and CDNI-based compounds opens the door for powerful two-color uncaging experiments, allowing for the independent activation of different neuronal populations or the release of multiple neurotransmitters.[6][9]
Quantitative Comparison of Caged Glutamates
The selection of a caged compound is often dictated by its photophysical parameters. The following table summarizes the key quantitative data for this compound and its modern counterparts.
| Caged Compound | One-Photon Max (λmax) | Quantum Yield (Φ) | Two-Photon Max (λmax) | Two-Photon Uncaging Cross-Section (δu) | Key Advantages | Key Limitations |
| This compound | ~450 nm[10] | 0.13[10] | ~800 nm[10] | 0.14 GM[10] | Visible light activation, water-soluble[11] | GABAergic antagonism, relatively few 2P studies[2][4] |
| MNI-Glutamate | ~330 nm[10] | 0.085[10] | ~720-740 nm[6][10] | 0.06 GM[5] | Well-established for 2P uncaging[4] | GABA-A receptor antagonism at high concentrations[2][6] |
| CDNI-Glutamate | ~330 nm[10] | 0.5[10] | ~720 nm[6] | 0.06 GM[10] | High quantum yield[4][7] | GABAergic antagonism[6] |
| DEAC450-Glutamate | ~450 nm[8][10] | 0.39[10] | ~900 nm[8][9] | 0.5 GM[10] | Large 2P cross-section, red-shifted excitation for two-color uncaging[6][9] | Off-target pharmacological side effects[10] |
GM (Goppert-Mayer units): 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹
Visualizing the Mechanism: Glutamate Signaling and Uncaging Workflow
To understand the biological context and experimental approach, the following diagrams illustrate the glutamate signaling pathway and a typical two-photon uncaging workflow.
Glutamate signaling at the synapse.
Workflow for two-photon glutamate uncaging.
Experimental Protocols
Preparation of Brain Slices and Caged Compound Application
Acute brain slices (e.g., 300 µm thick) are prepared from the desired brain region of the animal model. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. After a recovery period, slices are transferred to a recording chamber on the microscope stage and continuously perfused with aCSF. The caged glutamate compound is added to the perfusion solution at the desired concentration (e.g., 0.25 mM for DEAC450-Glu, 2.5-10 mM for MNI-Glu).[2][8]
Two-Photon Uncaging and Electrophysiological Recording
A mode-locked Ti:sapphire laser is tuned to the appropriate wavelength for the chosen caged compound (e.g., 900 nm for DEAC450-Glu, 720 nm for MNI-Glu).[8] The laser beam is directed through a two-photon microscope equipped with a high numerical aperture objective. Target neurons, such as pyramidal cells, are identified and can be filled with a fluorescent dye (e.g., Alexa Fluor 594) via a patch pipette for visualization.[8]
Whole-cell voltage-clamp recordings are made from the soma of the target neuron.[8] The uncaging laser is focused on a specific point, such as a dendritic spine head, and a short laser pulse (e.g., 0.5 ms) is delivered to photorelease glutamate.[8] The resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) are recorded. The laser power is adjusted to elicit physiological-like responses.[8]
Data Analysis
The amplitude, rise time, and decay kinetics of the uncaging-evoked responses are measured and analyzed. These can be compared to spontaneous or miniature EPSCs to validate the physiological relevance of the photostimulation.[2] Power-dosage curves can be generated to confirm the two-photon nature of the uncaging event.[8]
Conclusion: Selecting the Right Tool for the Job
While this compound was a foundational tool for visible-light uncaging, its limitations, particularly for two-photon applications, have been addressed by a new generation of caged compounds. For researchers requiring high spatiotemporal precision and minimal off-target effects, newer compounds like CDNI-Glutamate and especially DEAC450-Glutamate offer superior performance. The choice of caged compound should be guided by the specific experimental requirements, such as the need for one- or two-photon excitation, the desired wavelength of activation, and the potential for multi-color experiments. By carefully considering the quantitative data and experimental protocols outlined in this guide, researchers can confidently select the most appropriate tool to unlock new insights into the complexities of the nervous system.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. higleylab.org [higleylab.org]
- 9. researchgate.net [researchgate.net]
- 10. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Caged glutamate compound| Hello Bio [hellobio.com]
Quantitative comparison of one-photon vs two-photon uncaging of RuBi-Glutamate
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the release of neurotransmitters in biological systems is a cornerstone of modern neuroscience and drug discovery. RuBi-Glutamate, a ruthenium-based caged compound, has emerged as a powerful tool for the photoactivated release of glutamate, the primary excitatory neurotransmitter in the central nervous system. This guide provides a quantitative and methodological comparison of one-photon (1P) and two-photon (2P) uncaging techniques for this compound, offering researchers the data and protocols necessary to select the optimal approach for their experimental needs.
Quantitative Comparison of Uncaging Methodologies
The choice between one-photon and two-photon excitation for uncaging this compound hinges on a trade-off between experimental simplicity, spatial precision, and tissue penetration. The following tables summarize the key quantitative parameters for each technique.
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Reference |
| Excitation Wavelength | ~473 nm (Visible, Blue) | ~800 nm (Near-Infrared) | [1][2] |
| Quantum Yield (Φ) | ~0.13 | Not directly measured, but the uncaging action cross-section is a related parameter. | [1] |
| Extinction Coefficient (ε) | >4,000 M⁻¹cm⁻¹ at 473 nm | Not applicable | [1] |
| Two-Photon Action Cross-Section (δu) | Not applicable | ~0.14 GM | |
| Typical Concentration | 5-30 µM | 300-800 µM | [1][3] |
| Spatial Resolution (Lateral) | Lower (~15 µm) | High (~0.8 µm) | [2][4] |
| Spatial Resolution (Axial) | Lower (~40 µm) | High (~1.9 µm) | [2][4] |
| Tissue Penetration Depth | Lower | Higher | [2] |
| Phototoxicity | Higher potential due to visible light absorption by endogenous molecules. | Lower, as near-infrared light is less damaging to tissue. | [2] |
| Equipment Complexity | Simpler (requires a visible light laser) | More complex (requires a femtosecond pulsed near-infrared laser) |
Delving into the Details: A Comparative Overview
One-photon uncaging of this compound utilizes visible blue light for photoactivation.[1] This method benefits from a high quantum yield and a significant extinction coefficient, allowing for the use of lower concentrations of the caged compound.[1][2] However, the linear nature of one-photon absorption results in a cone of excitation above and below the focal plane, limiting spatial resolution and increasing the risk of off-target effects.[5][6]
In contrast, two-photon uncaging employs the near-simultaneous absorption of two near-infrared photons to achieve excitation.[2] This nonlinear process confines the uncaging event to a tiny focal volume, affording sub-micron spatial resolution.[4] This precision is critical for applications such as stimulating individual dendritic spines.[2][7] The use of near-infrared light also allows for deeper penetration into scattering biological tissues and reduces phototoxicity.[2] A notable drawback of the two-photon approach is the requirement for higher concentrations of this compound to achieve efficient uncaging.[1]
A significant advantage of this compound over other caged compounds like MNI-glutamate is its reduced off-target effects. At a concentration of 300 µM, this compound produces a smaller antagonistic effect on GABAergic currents (around 50% reduction) compared to MNI-glutamate, which can cause an approximately 83% reduction at the same concentration and nearly complete blockage at the higher concentrations often required for two-photon experiments.[1]
Experimental Protocols
One-Photon Uncaging of this compound in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and maintain them in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ and 5% CO₂.
-
This compound Loading: Bath-apply this compound at a concentration of 5-30 µM to the recording chamber.[1] Protect the preparation from ambient light to prevent premature uncaging.
-
Cell Identification and Patching: Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recordings to monitor neuronal activity.
-
Photostimulation: Use a 473 nm solid-state laser coupled to the microscope. Deliver light pulses of ~1 ms duration to the area of interest.[2]
-
Data Acquisition: Record uncaging-evoked excitatory postsynaptic potentials (uEPSPs) or currents (uEPSCs) using appropriate data acquisition software and hardware.
Two-Photon Uncaging of this compound at Single Dendritic Spines
-
Slice Preparation and Dye Loading: Prepare acute brain slices as described above. During whole-cell patch-clamp recording, include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize neuronal morphology, including dendritic spines.
-
This compound Loading: Bath-apply this compound at a concentration of 300 µM.[1] Ensure the setup is shielded from light.
-
Two-Photon Microscopy: Use a two-photon microscope equipped with a mode-locked Ti:sapphire laser tuned to 800 nm.[1]
-
Targeting and Uncaging: Identify a dendritic spine of interest. Position the laser beam at the tip of the spine head and deliver short laser pulses (e.g., 1-8 ms) with a power of 150-400 mW on the sample to induce uncaging.[1]
-
Electrophysiological Recording: Record the resulting uEPSCs in voltage-clamp mode. The amplitude and kinetics of the uEPSCs can be analyzed to study synaptic function.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the glutamate signaling pathway, a typical uncaging experimental workflow, and a logical comparison of the two techniques.
Caption: Glutamate signaling pathway initiated by photo-uncaging.
Caption: A typical experimental workflow for glutamate uncaging.
Caption: Logical comparison of 1P and 2P uncaging features.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RuBi-Glutamate: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety and environmental health guidelines. The following are general recommendations for handling RuBi-Glutamate waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Handle all this compound waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Light Sensitivity: this compound is a photosensitive compound.[1] All waste solutions and contaminated materials should be protected from light to prevent unintended uncaging and potential reactions. Waste containers should be opaque or stored in a dark location.
Summary of Hazardous Components
The disposal protocol for this compound is informed by the properties of its key components.
| Component | Key Hazards | Disposal Considerations |
| Ruthenium Compound | Ruthenium compounds can be toxic.[2] While metallic ruthenium is relatively inert, its compounds should be handled with care.[3][4] | Treat as heavy metal waste. Avoid drain disposal.[2][5] |
| Bipyridine | Bipyridine and its derivatives are generally considered toxic and may be harmful if swallowed, in contact with skin, or inhaled.[6] | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[6] |
| Trimethylphosphine | Trimethylphosphine is a toxic and pyrophoric (ignites spontaneously in air) liquid with a repulsive odor.[7] | Must be handled with extreme care. Neutralization or incineration by a licensed disposal service is required.[7] |
| Glutamate | Glutamate itself is a naturally occurring amino acid and is generally not considered hazardous waste.[8][9] | In the context of this compound, it is bound to a hazardous complex and must be disposed of as part of that complex. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of various forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is crucial to ensure safe and compliant disposal.
-
Aqueous Waste: All solutions containing this compound, including unused stock solutions, experimental media, and the first rinse of contaminated glassware, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label should clearly state "Hazardous Waste: this compound (contains Ruthenium)" and include the appropriate hazard symbols.
-
-
Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, paper towels, and empty vials, must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
Ensure that no free-flowing liquids are present in the solid waste container.
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
Step 2: Waste Neutralization and Deactivation (Expert Use Only)
Due to the presence of the highly reactive trimethylphosphine ligand, chemical deactivation should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and safety protocols. For most laboratory settings, direct disposal of the collected waste through a licensed service is the recommended and safer option.
Step 3: Storage of Waste
-
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Protect waste containers from light and sources of ignition.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.
-
Never dispose of this compound waste down the drain or in the regular trash.[6]
Experimental Protocol: Preparation of this compound Stock Solutions
For researchers preparing their own solutions, the following is a general protocol. All waste generated during this process must be disposed of according to the procedures outlined above.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolving: Add the appropriate solvent (typically water or a buffer solution) to the solid to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is fully dissolved.
-
Storage: Store the stock solution in a light-protected container at the recommended temperature, typically -20°C.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. scm-inc.com [scm-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trimethylphosphine - Sciencemadness Wiki [sciencemadness.org]
- 8. ingredi.com [ingredi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for RuBi-Glutamate
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling RuBi-Glutamate. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
This compound, a ruthenium-based caged glutamate compound, is a valuable tool in neuroscience research for the controlled release of glutamate.[1] While a specific Safety Data Sheet (SDS) from one supplier indicates that this compound does not meet the criteria for hazardous classification under EC Directives, it is imperative to treat it with the appropriate caution due to its chemical nature as a ruthenium compound and its light sensitivity.[2] All laboratory personnel should be familiar with standard safe handling practices for chemical reagents.
Immediate Safety and Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid form or in solution. These recommendations are based on general safety protocols for ruthenium compounds and light-sensitive neurochemicals.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Standard laboratory coat | Protects against accidental spills and contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and preserve the compound's integrity. Due to its light-sensitive nature, all procedures should be conducted in a dimly lit environment or with appropriate light-filtering tools.[1]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the solid compound and any prepared solutions in a light-proof container (e.g., amber vial or a clear vial wrapped in aluminum foil) at -20°C for long-term storage.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, preparation date, and a "light-sensitive" warning.
Preparation of Solutions
-
Work Area: Prepare solutions in a designated area, such as a chemical fume hood or a clean workbench, away from direct light sources.
-
Personal Protective Equipment: Don the mandatory PPE as outlined in the table above.
-
Weighing: If starting from a solid, carefully weigh the desired amount of this compound. Avoid creating dust.
-
Dissolving: Dissolve the solid in the appropriate solvent as per your experimental protocol.
-
Light Protection: Immediately protect the solution from light by using an amber vial or wrapping the container with aluminum foil.
Experimental Use
-
Minimize Light Exposure: During experiments, minimize the exposure of the this compound solution to ambient light to prevent premature uncaging.
-
Containment: Use appropriate experimental setups to contain any potential spills or aerosols.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Waste Segregation: Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate any non-disposable equipment (e.g., glassware) that has been in contact with this compound according to your laboratory's standard operating procedures for ruthenium-containing compounds.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department.
Experimental Protocol: Safe Handling and Disposal Workflow
This protocol outlines the step-by-step process for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety measures and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
